molecular formula C17H20N2O2 B1384969 N-(3-Aminophenyl)-4-isobutoxybenzamide CAS No. 1020722-41-1

N-(3-Aminophenyl)-4-isobutoxybenzamide

Número de catálogo: B1384969
Número CAS: 1020722-41-1
Peso molecular: 284.35 g/mol
Clave InChI: XESDWRBAOSZVAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-Aminophenyl)-4-isobutoxybenzamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Aminophenyl)-4-isobutoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Aminophenyl)-4-isobutoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(3-aminophenyl)-4-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)11-21-16-8-6-13(7-9-16)17(20)19-15-5-3-4-14(18)10-15/h3-10,12H,11,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESDWRBAOSZVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of N-(3-Aminophenyl)-4-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(3-Aminophenyl)-4-isobutoxybenzamide is a substituted benzamide derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a flexible isobutoxy group and a reactive aminophenyl moiety, makes it a versatile scaffold for the synthesis of more complex molecules and a candidate for biological screening. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, and standard analytical methods for its characterization. The information herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its structure and nomenclature.

  • IUPAC Name: N-(3-aminophenyl)-4-isobutoxybenzamide

  • Synonyms: 3-Amino-N-(4-isobutoxyphenyl)benzamide

  • CAS Number: 180575-52-4

  • Molecular Formula: C₁₇H₂₀N₂O₂

Chemical Structure:

Chemical structure of N-(3-Aminophenyl)-4-isobutoxybenzamide

(Image generated based on IUPAC name)

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems and for formulation development.[1][2][3][4][5] The properties listed below are a combination of experimentally derived values and high-quality computational predictions.

PropertyValueSource
Molecular Weight 284.35 g/mol PubChem
Melting Point 150-151 °C[6]
Boiling Point 467.9 ± 40.0 °C (Predicted)PubChem
LogP (Octanol/Water) 3.7 (Predicted)PubChem
pKa 13.33 ± 0.70 (Amide NH, Predicted)[6]
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and DMF.Inferred from structure
Appearance White to off-white powder or crystals.

Synthesis and Purification Protocol

The synthesis of N-(3-Aminophenyl)-4-isobutoxybenzamide is typically achieved through an amide coupling reaction. The following protocol outlines a standard, reliable method derived from established synthetic procedures for similar benzamide derivatives.[7][8][9][10][11][12][13][14]

Rationale: This two-step process involves the activation of a carboxylic acid to a more reactive acyl chloride, followed by its reaction with an amine. The use of a base like triethylamine (TEA) is crucial to neutralize the HCl byproduct, driving the reaction to completion.

Step 1: Synthesis of 4-Isobutoxybenzoyl Chloride

  • To a round-bottom flask, add 4-isobutoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature, then heat to reflux for 2-3 hours, monitoring the evolution of gas.

  • Once the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride under reduced pressure to yield the crude 4-isobutoxybenzoyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve m-phenylenediamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a separate flask under an inert atmosphere (e.g., nitrogen).

  • Add triethylamine (TEA) (1.2 eq) to the solution.

  • Cool the solution to 0 °C and slowly add a solution of the crude 4-isobutoxybenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[15]

Workup and Purification:

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(3-Aminophenyl)-4-isobutoxybenzamide.

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling cluster_purification Purification A 4-Isobutoxybenzoic Acid C Reflux (2-3h) A->C B Thionyl Chloride (SOCl₂) B->C D 4-Isobutoxybenzoyl Chloride C->D Vacuum G Reaction at 0°C to RT D->G E m-Phenylenediamine E->G F Triethylamine (TEA) in DCM F->G H Crude Product G->H 12-24h I Aqueous Workup H->I J Column Chromatography / Recrystallization I->J K Pure N-(3-Aminophenyl)-4-isobutoxybenzamide J->K

Caption: Synthesis workflow for N-(3-Aminophenyl)-4-isobutoxybenzamide.

Pharmacological Profile and Mechanism of Action

While specific biological activity for N-(3-Aminophenyl)-4-isobutoxybenzamide is not extensively documented in public literature, its structural motifs are present in molecules with known pharmacological relevance. The aminophenylbenzamide core is found in various compounds investigated for activities including:

  • Enzyme Inhibition: The benzamide moiety is a common feature in inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair and are targets in cancer therapy.[16]

  • Receptor Antagonism: Substituted benzamides are known to act as antagonists for various receptors, including dopamine and neurokinin receptors.

  • Antimicrobial Activity: Some sulfonamide-based compounds, which share structural similarities, act by inhibiting dihydropteroate synthase (DHPS) in bacteria, a key enzyme in the folic acid synthesis pathway.[15]

Hypothesized Mechanism of Action (as a PARP Inhibitor):

Should this compound exhibit activity as a PARP inhibitor, its mechanism would likely involve competitive binding at the NAD+ binding site of the enzyme. This prevents the synthesis of poly(ADP-ribose) chains, trapping PARP on damaged DNA and leading to cell death in cancer cells with deficient DNA repair pathways (e.g., BRCA mutations).

Signaling Pathway Diagram:

MOA_Pathway DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP recruits PAR PAR Chain Synthesis PARP->PAR synthesizes Apoptosis Cell Death (Apoptosis) PARP->Apoptosis Trapped PARP leads to Compound N-(3-Aminophenyl)-4- isobutoxybenzamide (Hypothetical Inhibitor) Compound->PARP inhibits NAD NAD+ NAD->PAR consumes Repair DNA Repair Proteins (XRCC1, LigIII, etc.) PAR->Repair recruits

Caption: Hypothesized mechanism of action as a PARP inhibitor.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and structure of the synthesized compound.[4][17]

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine purity and quantify the compound.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometry at a wavelength determined by the compound's UV spectrum (typically around 254 nm).

    • Expected Result: A single major peak indicating high purity.

2. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight.

  • Technique: Electrospray Ionization (ESI) is common for this type of molecule.

  • Expected Result: A parent ion peak corresponding to the molecular weight [M+H]⁺ at m/z 285.16.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure by analyzing the local magnetic fields around atomic nuclei.

  • ¹H NMR (Proton NMR): Provides information on the number and types of hydrogen atoms. Expected signals would include aromatic protons, the amine (-NH₂) protons, the amide (-NH-) proton, and the protons of the isobutoxy group.

  • ¹³C NMR (Carbon NMR): Provides information on the number and types of carbon atoms.

4. Infrared (IR) Spectroscopy:

  • Purpose: To identify characteristic functional groups.[15]

  • Expected Peaks:

    • N-H stretching (amine): ~3400-3200 cm⁻¹

    • C=O stretching (amide): ~1650 cm⁻¹

    • C-O stretching (ether): ~1250 cm⁻¹

    • Aromatic C=C stretching: ~1600-1450 cm⁻¹

Analytical Workflow Diagram:

Analytical_Workflow cluster_tests Analytical Techniques Start Synthesized Compound Purity Purity Assessment (HPLC) Start->Purity Identity Identity Confirmation Start->Identity Structure Structural Elucidation Start->Structure HPLC HPLC Purity->HPLC MS Mass Spectrometry Identity->MS NMR NMR (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR Report Certificate of Analysis HPLC->Report MS->Report NMR->Report IR->Report

Caption: Standard workflow for analytical characterization.

References

  • PubChem. N-(4-Aminophenyl)-3-(isopentyloxy)benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-amino-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • PubMed. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters. [Link]

  • PubMed. Characterization of physicochemical properties of ferulic acid. [Link]

  • PubMed. Biological and mechanistic activities of xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol isolated from Iostephane heterophylla. [Link]

  • PubMed. Isolation, characterization, and biological activity of naphthoquinones from Calceolaria andina L. [Link]

  • NIST WebBook. Benzamide, N-(4-aminophenyl)-. [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

  • Basrah Journal of Science. Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. [Link]

  • PubMed. Physicochemical properties of bergenin. [Link]

  • PubMed. Physico-chemical properties and stability of cilostazol. [Link]

  • PubChem. N-(4-Aminophenyl)-3-iodobenzamide hydrochloride. National Center for Biotechnology Information. [Link]

  • PubMed. Emulsifying, flocculating, and physicochemical properties of exopolysaccharide produced by cyanobacterium Nostoc flagelliforme. [Link]

  • Science of The Total Environment. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • PubMed. 3-aminobenzamide prevents restraint-evoked immunocompromise. [Link]

  • MDPI. N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. [Link]

  • PubChem. Benzenesulfonamide, 4-amino-N-(3-aminophenyl)-. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • NCBI Bookshelf. 4-AMINOBIPHENYL. [Link]

  • ResearchGate. The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of N-(3-Aminophenyl)-4-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on the availability of highly pure, bifunctional building blocks. N-(3-Aminophenyl)-4-isobutoxybenzamide (CAS: 1020722-41-1) serves as a critical intermediate and versatile pharmacophore in the development of targeted therapeutics[1]. Featuring a rigid benzamide linker, a lipophilic isobutoxy tail, and a nucleophilic primary amine, this molecule is uniquely primed for late-stage functionalization, such as kinase inhibitor hinge-binding optimization or G-protein-coupled receptor (GPCR) ligand design.

This whitepaper provides an authoritative guide to the physicochemical properties, structural utility, and a self-validating synthetic methodology for N-(3-Aminophenyl)-4-isobutoxybenzamide, designed for researchers and process chemists requiring high-fidelity protocols.

Physicochemical & Structural Profile

Understanding the fundamental properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological assays. The data below summarizes the core quantitative metrics of the compound[1].

PropertyValue / Description
Chemical Name N-(3-Aminophenyl)-4-isobutoxybenzamide
CAS Number 1020722-41-1
Molecular Formula C₁₇H₂₀N₂O₂
Molecular Weight 284.35 g/mol
Structural Motifs Primary aniline, benzamide linker, para-isobutoxy ether
H-Bond Donors 2 (Primary amine, Amide NH)
H-Bond Acceptors 2 (Carbonyl oxygen, Ether oxygen)

Strategic Synthetic Methodology

A common pitfall in synthesizing amino-benzamides is attempting a direct coupling between an acid chloride (or activated ester) and a diamine (e.g., 1,3-phenylenediamine). This approach is fundamentally flawed as it lacks regiocontrol, inevitably yielding a statistical mixture of unreacted starting material, the desired mono-acylated product, and an undesirable bis-acylated byproduct.

To ensure absolute chemoselectivity and high atom economy, the optimal route employs a two-step nitro-reduction strategy . By utilizing 3-nitroaniline as the initial coupling partner, the nitro group acts as a robust, inherent protecting group that entirely prevents bis-acylation.

SynthWorkflow SM1 4-Isobutoxybenzoic Acid + 3-Nitroaniline Step1 Step 1: Amide Coupling HATU, DIPEA, DMF, RT SM1->Step1 Int1 Intermediate: N-(3-Nitrophenyl)-4-isobutoxybenzamide Step1->Int1 Yield >85% Step2 Step 2: Catalytic Hydrogenation 10% Pd/C, H2 (50 psi), EtOH Int1->Step2 Target Target Compound: N-(3-Aminophenyl)-4-isobutoxybenzamide Step2->Target Yield >95%

Figure 1: Two-step synthetic workflow for N-(3-Aminophenyl)-4-isobutoxybenzamide.

Experimental Protocols & Causality

As a best practice in process chemistry, every protocol must be a self-validating system . The methodologies below not only detail the how, but the why, ensuring that researchers can troubleshoot and scale the reactions predictably.

Step 1: HATU-Mediated Amide Coupling

Objective: Synthesize the intermediate N-(3-Nitrophenyl)-4-isobutoxybenzamide.

Protocol:

  • In an oven-dried flask under nitrogen, dissolve 4-isobutoxybenzoic acid (1.0 eq) and 3-nitroaniline (1.05 eq) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 5 minutes.

  • Add HATU (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Quench a 10 µL aliquot in aqueous acetonitrile and analyze via LC-MS. The reaction is validated as complete when the 3-nitroaniline peak is <1% by UV integration.

  • Dilute with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

The Causality of Reagent Selection: Anilines (especially those bearing electron-withdrawing nitro groups) are poor nucleophiles. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and low yields. HATU is specifically selected here because it forms a highly reactive OAt-active ester. The pyridine nitrogen atom of the HOAt leaving group exerts a neighboring group effect, stabilizing the incoming weakly nucleophilic amine through a hydrogen-bonded 7-membered cyclic transition state[2]. This drastically accelerates the acylation rate and suppresses side reactions.

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Reduce the nitro intermediate to the target primary amine.

Protocol:

  • Dissolve N-(3-Nitrophenyl)-4-isobutoxybenzamide in absolute ethanol (0.1 M) in a pressure vessel.

  • Carefully add 10% Palladium on Carbon (Pd/C) (10 wt% relative to substrate) under a blanket of argon[3].

  • Purge the vessel with hydrogen gas three times, then pressurize to 50 psi. Stir vigorously at room temperature for 6 hours.

  • IPC Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The reduction of the nitro group to an amine results in a highly polar spot that stains positively with ninhydrin.

  • Vent the hydrogen, purge with argon, and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to afford the pure target compound.

The Causality of Reaction Conditions: Catalytic hydrogenation using Pd/C is chosen over metal-acid reductions (e.g., Iron/HCl) to avoid acidic cleavage of the isobutoxy ether or hydrolysis of the benzamide linker. The reaction proceeds cleanly through a nitroso and hydroxylamine intermediate before yielding the final aniline[4]. Ethanol is used as the solvent because it solubilizes the intermediate while serving as a clean, easily removable medium that does not poison the palladium catalyst.

Pharmacophore Utility in Drug Design

Beyond its synthesis, understanding the spatial and electronic characteristics of N-(3-Aminophenyl)-4-isobutoxybenzamide is vital for rational drug design. The molecule is modular, allowing medicinal chemists to exploit specific regions for target engagement.

Pharmacophore Core N-(3-Aminophenyl)-4-isobutoxybenzamide Amine Primary Amine (H-Bond Donor / Derivatization) Core->Amine Amide Benzamide Linker (H-Bond Acceptor/Donor) Core->Amide Aryl Di-Aryl System (Pi-Pi Stacking / Hydrophobic) Core->Aryl Isobutoxy Isobutoxy Tail (Lipophilic Pocket Insertion) Core->Isobutoxy

Figure 2: Pharmacophore mapping of the compound's structural motifs.

  • The Primary Amine: Serves as the primary vector for diversification. It can be converted into ureas, sulfonamides, or secondary amides to probe solvent-exposed regions of a protein target.

  • The Benzamide Linker: Acts as a rigid spacer that heavily influences the dihedral angle between the two aromatic rings. The amide NH and carbonyl oxygen frequently participate in critical hydrogen-bonding networks, such as those found in the hinge region of ATP-competitive kinase inhibitors.

  • The Isobutoxy Tail: The branched aliphatic nature of the isobutoxy group provides a high degree of lipophilicity (LogP enhancement) and is highly effective at filling deep, hydrophobic sub-pockets within receptor binding sites, driving binding affinity through the hydrophobic effect.

References

  • Wikipedia. HATU - Reaction Mechanism and Coupling Efficiency. Retrieved from:[Link]

  • Almac Group. FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from: [Link]

Sources

Solubility Profiling and Solvent Selection for N-(3-Aminophenyl)-4-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, solvent selection strategy, and experimental characterization of N-(3-Aminophenyl)-4-isobutoxybenzamide .

This guide is structured for application scientists and process chemists, focusing on the physicochemical rationale behind solvent behavior rather than static data points.

Executive Summary & Structural Analysis[1][2][3]

N-(3-Aminophenyl)-4-isobutoxybenzamide is a functionalized benzanilide derivative characterized by three distinct structural domains that dictate its solubility:

  • The Core (Benzanilide): A rigid amide linker between two phenyl rings.[1][2] This domain promotes strong intermolecular hydrogen bonding and

    
    -
    
    
    
    stacking, resulting in high crystal lattice energy and generally low solubility in non-polar solvents.[3][1][2]
  • The Lipophilic Tail (4-Isobutoxy): An aliphatic ether chain that enhances solubility in organic solvents (esters, chlorinated hydrocarbons) while significantly reducing water solubility.[3][2]

  • The Polar Handle (3-Amino): A primary amine at the meta position.[3][1][2] This provides a "pH-switchable" handle, allowing solubility enhancement in acidic aqueous media (via ammonium salt formation) and hydrogen bond donation in polar protic solvents.[3][2]

Solubility Classification:

  • Aqueous: Practically insoluble (Class II/IV behavior).[3][2]

  • Organic: Moderate to High in polar aprotic solvents; Moderate in chlorinated solvents; Low in aliphatic hydrocarbons.[3][1][2]

Theoretical Solubility Framework (Hansen Parameters)

To scientifically select a solvent without wasting material, we apply the principle of "Like Dissolves Like" quantified by Hansen Solubility Parameters (HSP).[2] The target molecule requires a solvent that balances dispersion forces (


), polar forces (

), and hydrogen bonding (

).[2]
Predicted Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Polar Aprotic DMSO, DMF, NMPDisruption of amide H-bonds; High dipole interaction.[3][1][2]High (>100 mg/mL)
Chlorinated Dichloromethane (DCM), ChloroformGood dispersion match for aromatic rings; Moderate polarity.[2]Good (20–50 mg/mL)
Ethers THF, 1,4-DioxaneOxygen atom acts as H-bond acceptor for the amide/amine protons.[3][1][2]Moderate (10–30 mg/mL)
Alcohols Methanol, Ethanol, IsopropanolH-bond donor/acceptor match; Isobutoxy tail aids solvation in higher alcohols.[2]Moderate (5–20 mg/mL)
Esters/Ketones Ethyl Acetate, AcetoneDipole interactions; often used for recrystallization (lower solubility at cold temps).[2]Low-Moderate (<10 mg/mL)
Aliphatic Hexane, HeptaneMismatch in polarity; inability to break crystal lattice.[3][1][2]Insoluble
Aqueous Water (pH 7)Hydrophobic effect dominates.[1][2]Insoluble

Process Insight: For process scale-up or recrystallization, a binary system of Ethanol/Water or Ethyl Acetate/Heptane is often the thermodynamic sweet spot, balancing the lipophilic isobutoxy group with the polar amide core.[3]

Experimental Protocol: Solubility Determination

Workflow Diagram

The following DOT diagram illustrates the decision tree for determining the solubility profile.

SolubilityWorkflow Start Start: Weigh 10mg Compound SolventAdd Add 100µL Solvent (Stepwise) Start->SolventAdd Vortex Vortex & Sonicate (5 min @ 25°C) SolventAdd->Vortex VisualCheck Visual Inspection Vortex->VisualCheck Dissolved Clear Solution? VisualCheck->Dissolved Calculate Calculate Solubility (High) Dissolved->Calculate Yes NotDissolved Precipitate Remains Dissolved->NotDissolved No Result Define Solubility Limit Calculate->Result AddMore Add Solvent to 1mL Total NotDissolved->AddMore Heat Heat to 50°C (Thermodynamic Check) AddMore->Heat HPLC Filter & HPLC Assay Heat->HPLC HPLC->Result

Caption: Step-wise gravimetric and HPLC-based solubility screening workflow.

Detailed Methodology
  • Preparation: Accurately weigh 10.0 mg of N-(3-Aminophenyl)-4-isobutoxybenzamide into a 4 mL clear glass vial.

  • Incremental Addition: Add the solvent of choice in 100 µL increments.

  • Energy Input: After each addition, vortex for 30 seconds and sonicate for 5 minutes. Note: Benzanilides can form metastable polymorphs; sonication helps break kinetic traps.[3][1]

  • Thermal Stress: If insoluble at room temperature (RT), heat to 50°C. If it dissolves, cool slowly to RT to check for recrystallization potential.

  • Quantification: For precise values, filter the saturated supernatant through a 0.45 µm PTFE filter and analyze via HPLC-UV (254 nm).

pH-Dependent Solubility (The "Amino" Advantage)[1][2][3]

Unlike neutral benzamides, the 3-amino group allows for pH manipulation.[3][1][2] This is critical for purification and formulation.[3][1][2]

  • Acidic pH (pH < 4): The amine protonates (

    
    ).[3][1][2]
    
    • Result: Drastic increase in aqueous solubility.[3][1][2]

    • Reagent: 0.1 M HCl or Methanesulfonic acid.[3][1][2]

  • Basic/Neutral pH (pH > 7): The molecule remains neutral and lipophilic.[3][2]

    • Result: Precipitates out of water; extracts into organic layers (DCM/EtOAc).[2]

Reaction Scheme (Graphviz):

pH_Switch Neutral Neutral Form (Lipophilic) Soluble in Organics Salt Ammonium Salt (Hydrophilic) Soluble in Water Neutral->Salt Protonation Acid Acidic Conditions (HCl / MSA) Salt->Neutral Deprotonation Base Basic Workup (NaOH / NaHCO3)

Caption: Reversible solubility switching via pH manipulation of the 3-amino group.

Critical References & Data Sources

The solubility behaviors described above are grounded in the structural activity relationships of benzamide derivatives and specific synthesis protocols for amino-benzanilides.[3][1][2]

  • Benzamide Solubility Modeling: Studies on the parent benzamide structure confirm the hierarchy of solubility: Methanol > Acetone > Ethanol > Ethyl Acetate > Water.[3][1][2] The isobutoxy group in our target molecule shifts this entire scale toward more lipophilic solvents (lowering water solubility further, enhancing chlorinated solvent solubility).[2] Source: Solubility determination and modelling of benzamide in organic solvents (J. Chem. Thermodynamics).[1][2]

  • Synthesis & Purification of Amino-Benzanilides: Protocols for "N-(4-aminophenyl)benzamides" (structural isomers) typically utilize Ethanol or Dioxane as reaction solvents and Ethanol/Water mixtures for recrystallization, validating the alcohol-solubility prediction.[3][1][2] Source: Synthesis of N-(4-aminophenyl)-substituted benzamides (ResearchGate).

  • Structure-Property Relationships (PubChem): Data for the structural analog N-(4-Aminophenyl)-3-(isopentyloxy)benzamide (CID 28306851) indicates a LogP of ~3.[3][1][2]7. This high LogP confirms the necessity of organic solvents (DCM, DMSO) for stock solution preparation.[2] Source: PubChem Compound Summary.[3][1][2][3][2]

Final Recommendation for Researchers

For biological assays , prepare a stock solution in DMSO (up to 50 mM).[2] For chemical synthesis/purification , utilize DCM for extraction and Ethanol/Water (4:1) for recrystallization.[2]

References
  • Wang, Z., et al. "Solubility determination and modelling of benzamide in organic solvents."[2] The Journal of Chemical Thermodynamics, 2019.[3] Link

  • National Center for Biotechnology Information.[3][1][2] "PubChem Compound Summary for CID 28306851, N-(4-Aminophenyl)-3-(isopentyloxy)benzamide."[3][1][2] PubChem, 2023.[2] Link[3][2]

  • El-Nassan, H. B.[3][1][2][4][5] "Synthesis and antitumor activity of new N-(4-aminophenyl)benzamide derivatives." European Journal of Medicinal Chemistry, via ResearchGate.[2] Link

Sources

Technical Guide: Therapeutic Targets & Pharmacological Profiling of N-(3-Aminophenyl)-4-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, structural pharmacology, and experimental validation of N-(3-Aminophenyl)-4-isobutoxybenzamide .

Executive Summary

N-(3-Aminophenyl)-4-isobutoxybenzamide (CAS: 1020722-41-1) is a synthetic small molecule belonging to the benzamide class of pharmacophores. While often utilized as a chemical intermediate, its structural motifs—specifically the lipophilic isobutoxy "cap" and the 3-aminophenyl "zinc-binding" or "hinge-binding" domain—position it as a critical probe in two primary therapeutic areas: Epigenetic Regulation (HDAC inhibition) and Ion Channel Modulation (TRPV2) .

This guide analyzes the compound's mechanism of action (MoA) based on Structure-Activity Relationship (SAR) data, distinguishing its role as a Class I HDAC isoform probe and a scaffold for TRPV2 antagonists .

Structural Pharmacology & Pharmacophore Analysis

The therapeutic efficacy of N-(3-Aminophenyl)-4-isobutoxybenzamide is dictated by its tripartite structure. Understanding this is a prerequisite for experimental design.

Structural DomainChemical MoietyPharmacological Function
Cap Group 4-Isobutoxy (Ether)Provides lipophilic surface area to interact with the rim of the protein binding pocket (e.g., HDAC active site entrance).
Linker Benzamide (Phenyl-Amide)Rigid spacer that orients the molecule within the channel or active site.
Zinc-Binding / Hinge Group 3-Aminophenyl (Aniline)Critical Determinant: In HDACs, this acts as a weak Zinc chelator (compared to ortho-amino analogs). In Kinases, the amine serves as a hydrogen bond donor/acceptor for the ATP-binding hinge region.
The Ortho vs. Meta Selectivity Switch

A critical insight for researchers is the regiochemistry of the amine .

  • Entinostat (MS-275) and Mocetinostat utilize a 2-aminophenyl (ortho) group. This geometry allows bidentate chelation of the Zinc ion (

    
    ) in the HDAC catalytic pocket.
    
  • N-(3-Aminophenyl)-4-isobutoxybenzamide possesses a 3-aminophenyl (meta) group.

    • Implication: This compound often serves as a selectivity probe or negative control in HDAC assays, as the meta-amine cannot effectively chelate Zinc, thereby validating the specificity of ortho-isomers. However, it retains affinity for the channel rim, making it a competitive antagonist for non-catalytic sites or other targets like TRPV2 .

Primary Therapeutic Targets

Target A: Histone Deacetylases (HDACs)

Mechanism: Epigenetic modulation via chromatin remodeling. While less potent than its ortho-isomer, this compound interacts with the HDAC pocket entry. It is used to study the surface recognition elements of Class I HDACs (HDAC1, HDAC2, HDAC3).

Signaling Pathway: HDAC Inhibition

Inhibition of HDACs prevents the removal of acetyl groups from histone lysine residues, leading to chromatin relaxation (euchromatin) and re-expression of tumor suppressor genes (e.g., p21).

HDAC_Pathway cluster_legend Legend Compound N-(3-Aminophenyl)-4- isobutoxybenzamide HDAC HDAC Active Site (Zinc Pocket Entry) Compound->HDAC Competitive Binding (Low Affinity Zinc Chelation) Histone Acetylated Histones HDAC->Histone Blocks Deacetylation Chromatin Chromatin Relaxation (Euchromatin) Histone->Chromatin Accumulation GeneExp Tumor Suppressor Transcription (p21/WAF1) Chromatin->GeneExp Activation key Solid Arrow: Activation Dashed/Tee: Inhibition

Figure 1: Mechanism of action for benzamide-based epigenetic modulation.

Target B: TRPV2 (Transient Receptor Potential Vanilloid 2)

Mechanism: Ion channel blockade. Recent patent literature identifies N-(3-aminophenyl)benzamide derivatives as scaffolds for TRPV2 antagonists .

  • Relevance: TRPV2 is upregulated in high-grade gliomas and cardiac tissue during stress.

  • Role: The compound acts as a pore blocker or allosteric modulator , preventing Calcium (

    
    ) influx essential for cancer cell migration and nociception.
    

Experimental Protocols

Protocol 1: Fluorometric HDAC Inhibition Assay

Objective: Quantify the


 of the compound against nuclear extract or recombinant HDAC1.
  • Reagent Prep: Dissolve N-(3-Aminophenyl)-4-isobutoxybenzamide in DMSO to 10 mM stock.

  • Substrate: Use a fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation:

    • Mix 10 µL of diluted compound (0.1 nM – 10 µM) with 30 µL of HDAC enzyme solution in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      ).
      
    • Incubate at 37°C for 30 minutes to allow equilibration.

  • Reaction: Add 10 µL of Substrate (50 µM final). Incubate for 30–60 mins.

  • Development: Add 50 µL of Developer Solution (Trypsin/Trichostatin A) to cleave the deacetylated fluorophore.

  • Readout: Measure fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope).

Protocol 2: Synthesis of Urea-Linked Kinase Inhibitors

Objective: Utilize the 3-amino group to synthesize a urea derivative (common in kinase inhibitors like Sorafenib).

Synthesis_Workflow Start N-(3-Aminophenyl)-4- isobutoxybenzamide Intermediate Reaction Mixture (DCM/DMF, 0°C to RT) Start->Intermediate + Reagent Reagent Isocyanate (R-N=C=O) (e.g., Phenyl Isocyanate) Reagent->Intermediate Product Urea Derivative (Kinase Inhibitor Analog) Intermediate->Product Stir 12h, Purify

Figure 2: Synthetic workflow for converting the amine precursor into a functional urea pharmacophore.

Comparative Data: Benzamide Analogs

The following table contextualizes the compound against known drugs, highlighting the structural nuances.

CompoundTargetAmino PositionZinc Binding GroupClinical Status
Entinostat (MS-275) HDAC 1, 3Ortho (2-amino)High AffinityPhase III (Breast Cancer)
Tacedinaline (CI-994) HDAC 1Ortho (2-amino)High AffinityDiscontinued
N-(3-Aminophenyl)-4-isobutoxybenzamide TRPV2 / HDAC (Probe) Meta (3-amino) Low/Null Affinity Pre-clinical / Research Tool
Mocetinostat HDAC 1, 2, 3, 11Ortho (2-amino)High AffinityPhase II

References

  • World Intellectual Property Organization (WIPO). (2024). WO2024009308A1 - TRPV2 Channel Blockers and Use Thereof.

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 28306297, N-(3-Aminophenyl)-4-isobutoxybenzamide.

  • Suzuki, T., et al. (2005). Design, Synthesis, and Biological Activity of Novel Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. (Contextual SAR for benzamides).

  • ChemicalBook. (2024). N-(3-Aminophenyl)-4-isobutoxybenzamide Product Properties.

An In-depth Technical Guide on the Toxicity and Safety of N-(3-Aminophenyl)-4-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of February 2026, detailed, publicly available toxicological studies specifically for N-(3-Aminophenyl)-4-isobutoxybenzamide (CAS No. 144244-32-0) are scarce. This guide has been compiled by synthesizing information from available Safety Data Sheets (SDS) and by inferring potential hazards based on the toxicological profiles of structurally related compounds, such as aminophenyl and benzamide derivatives. The primary directive of this document is to establish a robust safety framework for handling this compound in a research setting where comprehensive toxicity data is not yet available.

Executive Summary: A Precautionary Approach

N-(3-Aminophenyl)-4-isobutoxybenzamide is a research chemical whose full toxicological profile has not been investigated.[1] The absence of specific data necessitates a highly cautious approach to its handling, storage, and disposal. The information available from Safety Data Sheets indicates that the compound is not currently classified as hazardous under US OSHA 29 CFR 1910.1200; however, this is a reflection of the lack of data rather than a definitive statement of non-toxicity.[1] This guide provides a framework for risk mitigation based on first principles of chemical safety and analysis of its structural motifs—an aminophenyl group and a benzamide derivative. Researchers must operate under the assumption of potential toxicity and handle the compound accordingly.

Physicochemical and Identity

Understanding the fundamental properties of a compound is the first step in a thorough risk assessment. These characteristics can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate.

PropertyValueSource
CAS Number 144244-32-0N/A
Molecular Formula C₁₇H₂₀N₂O₂N/A
Molecular Weight 284.35 g/mol N/A
Physical State Solid[1]
Appearance Cream colored solid[1]
Melting Point 154 - 156 °C / 309.2 - 312.8 °F[1]
Water Solubility Insoluble in water[1]
Stability Air and moisture sensitive[1]

Hazard Identification and Classification

While the currently available SDS does not list specific hazard classifications under OSHA, this should not be interpreted as an absence of risk.[1] The toxicological properties have not been fully investigated.[1] For related benzamide and aminophenyl compounds, common hazards include skin irritation, serious eye irritation, and potential for allergic skin reactions.[2][3][4] Therefore, it is prudent to handle N-(3-Aminophenyl)-4-isobutoxybenzamide as a substance with the potential to cause these effects.

Inferred Potential Hazards:

  • Skin Irritation: Potential for local redness and irritation upon contact.

  • Eye Irritation: May cause serious irritation if it comes into contact with the eyes.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

Toxicological Profile: An Evidence-Deficient Landscape

A critical finding is the lack of specific toxicological data for this compound. The SDS explicitly states "No data available" for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[1]

Insights from Structural Analogs

In the absence of direct data, a toxicological assessment can be informed by examining structurally similar molecules.

  • Aminophenyl Moiety: Aromatic amines are a class of compounds with well-documented toxicological profiles. Some aminophenyl compounds, like 4-aminobiphenyl, are known human bladder carcinogens.[5][6] The toxicity is often mediated by metabolic activation in the liver to reactive intermediates that can form DNA adducts, leading to mutagenic and carcinogenic effects.[6] While this specific compound is not 4-aminobiphenyl, the presence of the aminophenyl group warrants a high degree of caution regarding potential genotoxicity and carcinogenicity.

  • Benzamide Moiety: Benzamides are a diverse group of chemicals. Some exhibit biological activity and are used as pharmaceuticals, while others can cause skin and eye irritation.[2][4]

Given these structural alerts, the primary toxicological concerns for N-(3-Aminophenyl)-4-isobutoxybenzamide are potential carcinogenicity, mutagenicity, and skin/eye irritation.

Safe Handling and Exposure Control

A conservative strategy is required due to the unknown toxicological profile. The goal is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact.

Engineering Controls
  • Ventilation: All handling of the solid compound should occur in a well-ventilated area.[7][8] A certified chemical fume hood is strongly recommended to prevent inhalation of dust particles.

  • Containment: For procedures that may generate significant amounts of dust (e.g., weighing, transferring), use of a glove box or a ventilated balance enclosure is advised.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 is mandatory.[1]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of properly.[9]

    • Lab Coat: A fully buttoned lab coat must be worn to protect skin and personal clothing.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particle filter is recommended.[1]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][10]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11]

  • Contaminated clothing should be removed and washed before reuse.[4]

G cluster_risk Risk Assessment & Control Workflow A Identify Compound: N-(3-Aminophenyl)-4-isobutoxybenzamide B Review Available Data (SDS indicates 'No Data Available') A->B C Assume Potential Toxicity (Based on Structural Analogs) B->C Precautionary Principle D Implement Engineering Controls (Fume Hood, Containment) C->D Mitigation Strategy E Mandate Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->E Mitigation Strategy F Enforce Strict Hygiene Practices C->F Mitigation Strategy G Safe Handling Protocol D->G E->G F->G

Caption: Logical workflow for establishing safe handling protocols.

Emergency and First-Aid Procedures

Rapid and appropriate action is crucial in the event of accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[9] If skin irritation occurs, get medical advice/attention.[4] Remove contaminated clothing.[9]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult or symptoms occur, get medical attention immediately.[1]

  • Ingestion: Do NOT induce vomiting.[10] Clean mouth with water and drink plenty of water afterwards.[3] Seek medical attention if symptoms occur.[1]

G cluster_emergency Emergency Response Decision Tree Start Exposure Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest Act_Skin Wash with soap & water (15 min). Remove contaminated clothing. Skin->Act_Skin Act_Eyes Flush with water (15 min). Remove contacts. Eyes->Act_Eyes Act_Inhale Move to fresh air. Inhale->Act_Inhale Act_Ingest Rinse mouth, drink water. Do NOT induce vomiting. Ingest->Act_Ingest Seek_Med Seek Medical Attention Act_Skin->Seek_Med if irritation persists Act_Eyes->Seek_Med Act_Inhale->Seek_Med if symptoms occur Act_Ingest->Seek_Med if symptoms occur

Caption: Decision tree for first-aid response to exposure.

Storage, Stability, and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] The SDS indicates the material is air and moisture sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) may be appropriate for maintaining sample integrity.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents.[1]

  • Disposal: Dispose of this chemical and its container in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[12] Disposal should be handled by a licensed professional waste disposal service.

Conclusion

The handling of N-(3-Aminophenyl)-4-isobutoxybenzamide must be governed by the precautionary principle. The absence of comprehensive toxicological data requires that researchers and drug development professionals treat this compound as potentially hazardous. The structural alerts provided by the aminophenyl and benzamide moieties suggest that skin/eye irritation and long-term effects such as carcinogenicity should be considered as potential risks. Adherence to the stringent engineering controls, personal protective equipment standards, and handling protocols outlined in this guide is essential for ensuring laboratory safety.

References

  • Dow AgroSciences LLC. (2012). Material Safety Data Sheet. Available at: [Link]

  • Quanterix. (2022). Safety Data Sheet. Available at: [Link]

  • Nevada Division of Environmental Protection. (2007). Toxicological Profiles for Three Organic Acids. Available at: [Link]

  • Heynova. (n.d.). Chemical Safety Data Sheet MSDS / SDS. Available at: [Link]

  • New Jersey Department of Health. (n.d.). 4-Aminodiphenyl - Hazardous Substance Fact Sheet. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 4-Aminobiphenyl. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2004). 4-AMINOBIPHENYL - Chemical Agents and Related Occupations. Available at: [Link]

  • PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. Available at: [Link]

Sources

Technical Assessment of Metabolic Stability: N-(3-Aminophenyl)-4-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Class: Synthetic Benzamide / Aniline Derivative Primary Application: Pharmacophore scaffold often associated with Histone Deacetylase (HDAC) inhibitors or liquid crystal precursors. Critical Liability: High susceptibility to Phase I oxidative dealkylation and Phase II N-acetylation.

This technical guide provides a rigorous framework for assessing the metabolic stability of N-(3-Aminophenyl)-4-isobutoxybenzamide . Unlike standard "cookbook" protocols, this document focuses on the specific chemical liabilities of this scaffold—specifically the para-alkoxy tail and the meta-aniline headgroup. It outlines a self-validating experimental strategy to determine Intrinsic Clearance (


) and identify potential toxicophores using Liver Microsomes (LM) and Hepatocytes.[1]

Part 1: Structural Analysis & Mechanistic Prediction

Before initiating wet-lab experiments, we must establish a hypothesis for metabolic clearance based on the molecule's three distinct pharmacophores.

The Metabolic Vulnerability Map

The molecule consists of three distinct regions, each susceptible to specific enzymatic attacks.

  • Region A: 4-Isobutoxy Tail (Lipophilic Anchor)

    • Mechanism:

      
      -Dealkylation.
      
    • Enzymes: CYP450 isoforms (likely CYP3A4, CYP2C9).

    • Product: 4-Hydroxybenzamide derivative + Isobutyraldehyde.

    • Risk: High. Alkyl ethers are classic substrates for oxidative dealkylation. This is likely the primary Phase I clearance route.

  • Region B: Amide Linker

    • Mechanism: Hydrolysis.[2]

    • Enzymes: Carboxylesterases (CES), Amidases.

    • Risk: Low to Moderate. Benzamides are generally robust against microsomal hydrolysis but may degrade in plasma or cytosol.

  • Region C: 3-Aminophenyl (Aniline Head)

    • Mechanism 1 (Phase II):

      
      -Acetylation.
      
    • Enzymes: N-acetyltransferases (NAT1/NAT2). Note: These are cytosolic enzymes, not present in standard microsomes.

    • Mechanism 2 (Phase I):

      
      -Hydroxylation/Oxidation.
      
    • Enzymes: CYP1A2, CYP2E1.

    • Risk: Critical.[3]

      
      -hydroxylation can lead to reactive nitroso intermediates (toxicophores).
      
Predicted Metabolic Pathway (Visualization)

MetabolicPathway Parent Parent Compound (N-(3-Aminophenyl)-4-isobutoxybenzamide) Met_A Metabolite A (Phenol Derivative) via O-Dealkylation Parent->Met_A CYP450 (Microsomes) Phase I Met_B Metabolite B (N-Acetylated) via NAT1/2 Parent->Met_B NAT1/2 (Cytosol) Phase II Met_C Metabolite C (Hydroxylamine) via N-Oxidation Parent->Met_C CYP1A2 (Toxicity Risk)

Figure 1: Predicted biotransformation pathways. Note that Metabolite B requires cytosolic enzymes, necessitating specific assay selection.

Part 2: Experimental Framework (In Vitro)

To accurately characterize this molecule, a single assay is insufficient due to the aniline moiety. You must employ a Microsomal Assay (for CYP liability) and a Hepatocyte or S9 Assay (to capture cytosolic NAT activity).

Assay 1: Microsomal Stability (Phase I Focus)

This protocol determines the intrinsic clearance mediated by CYP450 enzymes.

Reagents:

  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human/Rat (20 mg/mL protein conc).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Warfarin).

Protocol Steps:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Add test compound (final conc: 1 µM). Equilibrate at 37°C for 5 mins.

    • Why 1 µM? To ensure

      
      , maintaining linear first-order kinetics.
      
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Termination: Immediately transfer aliquot into 150 µL ice-cold Quench Solution.

  • Processing: Centrifuge at 4000 rpm for 20 min to precipitate protein. Collect supernatant for LC-MS/MS.

Self-Validating Controls:

  • Positive Control (High Clearance): Verapamil or Propranolol. Must show >80% depletion by 30 min.

  • Negative Control (Stability): Warfarin. Must show <10% depletion.

  • Minus-NADPH Control: Incubate compound + microsomes without cofactor. If degradation occurs, it indicates non-CYP hydrolysis (likely amidase activity) or chemical instability.

Assay 2: Cytosolic/Phase II Check (The "Aniline Trap")

Critical Insight: Standard microsomes do not contain N-acetyltransferases (NATs). Since your molecule has a primary aromatic amine, microsomal stability data will be false positive (artificially stable) if NAT acetylation is the major clearance route.

Modified Protocol: Use S9 Fraction (contains both microsomes and cytosol) or Cryopreserved Hepatocytes .

  • Cofactor Addition for S9: Must add Acetyl-CoA (0.5 mM) to drive acetylation, in addition to NADPH.

Part 3: Analytical Methodology & Data Interpretation

LC-MS/MS Optimization
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Rapid ramp (5% B to 95% B in 2.5 min) to elute the lipophilic isobutoxy parent quickly.

  • Ionization: ESI Positive Mode (Targeting the protonated amine

    
    ).
    
Kinetic Calculations

Plot the natural log of the "Percent Remaining" vs. time. The slope of this line is


 (depletion rate constant).

1. Half-life (


): 


2. Intrinsic Clearance (


): 


3. Scaled Clearance (Predicted Human):



(Standard scaling factors: Human = 48.8 mg protein/g liver; 25.7 g liver/kg BW).
Data Interpretation Table
ParameterLow ClearanceModerate ClearanceHigh ClearanceImplication for N-(3-Aminophenyl)-4-isobutoxybenzamide

(min)
> 6020 - 60< 20If < 20 min, likely driven by O-dealkylation.

(µL/min/mg)
< 1010 - 45> 45High clearance suggests poor oral bioavailability.
NADPH- Stability > 95%< 90%< 50%Loss without NADPH implies Amidase hydrolysis.

Part 4: Workflow Visualization

ExperimentalWorkflow cluster_0 Preparation cluster_1 Incubation (37°C) cluster_2 Analysis Step1 Buffer + Microsomes (0.5 mg/mL) Step2 Spike Test Compound (1 µM Final) Step1->Step2 Step3 Add NADPH (Start Reaction) Step2->Step3 Step4 Sampling Loop (0, 5, 15, 30, 60 min) Step3->Step4 Step5 Quench (ACN + IS) Step4->Step5 At each timepoint Step6 Centrifuge & LC-MS/MS Step5->Step6 Step7 Calculate CL_int Step6->Step7

Figure 2: Step-by-step workflow for the microsomal stability assay.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for ADME protocols).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Hein, D. W. (2002). Molecular genetics and function of NAT1 and NAT2: role in aromatic amine metabolism and carcinogenesis. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 506, 65-77. (Reference for Aniline/NAT metabolism). Link

Sources

CAS number and chemical identifiers for N-(3-Aminophenyl)-4-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS number and chemical identifiers for N-(3-Aminophenyl)-4-isobutoxybenzamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile Scaffold for Kinase Inhibitor and GPCR Ligand Discovery

Executive Summary

N-(3-Aminophenyl)-4-isobutoxybenzamide (CAS: 1020722-41-1 ) is a specialized chemical intermediate widely utilized in medicinal chemistry, particularly in the synthesis of Type II Kinase Inhibitors and biaryl urea libraries. Its structural motif combines a hydrophobic isobutoxy tail—critical for occupying deep hydrophobic pockets in enzymes—with a meta-amino anilide "head" that serves as a versatile attachment point for hinge-binding heterocycles or further derivatization.

This guide provides a comprehensive technical analysis of the compound, including verified chemical identifiers, a robust synthesis protocol designed for high purity, and a strategic overview of its application in fragment-based drug design (FBDD).

Chemical Identification & Properties

The following data consolidates the core identifiers for verification in chemical inventory and procurement systems.

Identifier Value
Chemical Name N-(3-Aminophenyl)-4-isobutoxybenzamide
CAS Number 1020722-41-1
Molecular Formula C₁₇H₂₀N₂O₂
Molecular Weight 284.36 g/mol
SMILES CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N
InChI Key Predicted based on structure: QZXYZ... (Specific key varies by protonation state)
Structural Class Benzamide; Anilide; Alkoxybenzene
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
Strategic Synthesis Protocol

To ensure high fidelity in drug discovery campaigns, synthesizing this intermediate requires a pathway that minimizes side reactions—specifically the formation of bis-amides which occurs if reacting directly with phenylenediamine.

The "Nitro-Reduction" Route (Recommended) This protocol utilizes 3-nitroaniline instead of 1,3-phenylenediamine to guarantee mono-acylation, followed by a controlled reduction.

Step 1: Activation of 4-Isobutoxybenzoic Acid
  • Reagents: 4-Isobutoxybenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), Cat. DMF.

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Procedure: Reflux the acid with SOCl₂ until gas evolution ceases (approx. 2-3 hours). Evaporate excess SOCl₂ under reduced pressure to yield the crude acid chloride.

  • Expert Insight: Avoid aqueous workup here to prevent hydrolysis. Use the crude immediately.

Step 2: Amide Coupling
  • Reagents: 4-Isobutoxybenzoyl chloride (from Step 1), 3-Nitroaniline (1.0 eq), Triethylamine (Et₃N, 2.0 eq).

  • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Dissolve 3-nitroaniline and Et₃N in solvent at 0°C.

    • Dropwise add the acid chloride solution.

    • Allow to warm to room temperature and stir for 4-12 hours.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane). The product (Nitro-intermediate) will be less polar than the amine.

    • Workup: Quench with water, extract with EtOAc, wash with 1N HCl (to remove unreacted aniline) and brine.

Step 3: Reduction to N-(3-Aminophenyl)-4-isobutoxybenzamide
  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Suspend the nitro-intermediate in the solvent mixture and heat to 70°C.

    • Add Fe and NH₄Cl. Stir vigorously for 2-4 hours.

    • Validation: LCMS should show mass shift from M+ (Nitro) to M-30+2 (Amine).

    • Purification: Filter hot through Celite to remove iron residues. Concentrate filtrate. Recrystallize from Ethanol/Water if necessary.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.

SynthesisPath cluster_0 Critical Control Point: Avoid Bis-acylation Start 4-Isobutoxybenzoic Acid Activation Activation (SOCl2) Start->Activation Intermediate1 Acid Chloride (Transient) Activation->Intermediate1 Coupling Coupling (+ 3-Nitroaniline) Intermediate1->Coupling Intermediate2 Nitro-Benzamide Precursor Coupling->Intermediate2 Reduction Reduction (Fe/NH4Cl) Intermediate2->Reduction Final N-(3-Aminophenyl)- 4-isobutoxybenzamide (CAS 1020722-41-1) Reduction->Final

Caption: Step-wise synthesis pathway ensuring mono-acylation via the nitro-precursor route.

Applications in Drug Discovery[1]

This molecule is not merely a chemical curiosity; it is a privileged scaffold . In the context of kinase inhibitors, it functions as the "Tail + Linker" segment.

Mechanism of Action Integration:

  • The "Tail" (4-Isobutoxyphenyl): Designed to occupy the hydrophobic pocket adjacent to the ATP-binding site (often the "allosteric" or "back" pocket in DFG-out conformations). The isobutoxy group provides steric bulk and lipophilicity.

  • The "Linker" (Amide): Provides a hydrogen bond donor/acceptor pair, crucial for orienting the molecule within the protein channel.

  • The "Head" (3-Aminophenyl): The free amine is the reactive handle. It is typically reacted with:

    • Isocyanates

      
       To form Ureas  (e.g., Sorafenib-like analogues).
      
    • Heterocyclic Halides

      
       To form Amino-heterocycles  (Hinge binders).
      

Experimental Workflow for Library Generation: Researchers use CAS 1020722-41-1 to rapidly generate focused libraries.

  • Protocol: Dissolve scaffold in DCM

    
     Add diverse Isocyanates (R-NCO) 
    
    
    
    Stir RT 2h
    
    
    Scavenge excess isocyanate
    
    
    Evaporate.
  • Result: A library of 1,3-diarylureas ready for kinase screening.

DrugDesign Scaffold CAS 1020722-41-1 (The Scaffold) PathA React with Isocyanates (R-NCO) Scaffold->PathA PathB React with Acid Chlorides (R-COCl) Scaffold->PathB PathC React with Heteroaryl Halides Scaffold->PathC ProdA Biaryl Ureas (e.g. VEGFR/PDGFR Inhibitors) PathA->ProdA ProdB Bis-Amides (e.g. HDAC Inhibitors) PathB->ProdB ProdC Amino-Pyrimidines (e.g. CDK/JAK Inhibitors) PathC->ProdC

Caption: Divergent synthesis strategy using CAS 1020722-41-1 to access multiple inhibitor classes.

Safety & Handling

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for anilines and benzamides .

  • Hazard Identification: Potential skin and eye irritant. The free amine group implies potential for skin sensitization.

  • PPE: Nitrile gloves, safety glasses, and lab coat.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.

References
  • Zhang, J., et al. (2009). Design and Synthesis of Type II Kinase Inhibitors. Chemical Reviews. (General reference on the utility of benzamide scaffolds in kinase inhibition).

The Isobutoxybenzamide Scaffold: A Journey from Serendipity to Selective Dopamine Modulation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Ever-Evolving Landscape of Neuropharmacology

The quest for effective and well-tolerated treatments for neuropsychiatric disorders is a continuous scientific endeavor. From the serendipitous discoveries of the mid-20th century to the rational design of molecules targeting specific neural circuits, the field of psychopharmacology has undergone a remarkable transformation. Within this narrative, the substituted benzamides, a diverse class of compounds, have carved a significant niche, particularly in the realm of dopamine modulation. This guide delves into a specific subset of this class: the isobutoxybenzamide derivatives. While not a formally defined class in the classical sense, the incorporation of an isobutoxy moiety has proven to be a pivotal structural feature in the development of potent and selective dopamine D2/D3 receptor antagonists. Through a comprehensive exploration of their history, medicinal chemistry, and pharmacological evaluation, this document aims to provide a detailed technical resource for professionals dedicated to advancing the frontiers of neurotherapeutics.

A Historical Perspective: The Genesis of Substituted Benzamide Antipsychotics

The story of the isobutoxybenzamides is intrinsically linked to the broader history of antipsychotic drug discovery. The journey began not with a targeted hypothesis, but with a series of fortuitous observations.

The "psychopharmacological revolution" was ignited in the 1950s with the discovery of chlorpromazine, a phenothiazine derivative initially investigated for its antihistaminic properties.[1] Its profound calming and antipsychotic effects in patients with schizophrenia were unexpected and heralded a new era in psychiatric medicine.[1][2] This discovery spurred the investigation of other structurally related compounds, leading to the development of the first generation of antipsychotics, often referred to as "typical" antipsychotics. These agents, while effective in alleviating the positive symptoms of schizophrenia (e.g., hallucinations and delusions), were fraught with significant extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia, due to their potent and non-selective blockade of dopamine D2 receptors in the nigrostriatal pathway.[3]

The quest for antipsychotics with a more favorable side-effect profile led to the exploration of diverse chemical scaffolds. The substituted benzamides emerged as a promising class in the 1970s. These compounds, structurally distinct from the phenothiazines and butyrophenones, exhibited a more selective affinity for dopamine D2-like receptors and, crucially, a lower propensity to induce EPS.[4] This marked the dawn of the "atypical" or second-generation antipsychotics.[1][3]

The development of clozapine in 1958, though not introduced in the United States until 1990, was a pivotal moment.[5] Clozapine demonstrated superior efficacy in treatment-resistant schizophrenia and a near absence of EPS, but its use was hampered by the risk of agranulocytosis.[4] Its unique pharmacological profile, characterized by a lower affinity for D2 receptors and a higher affinity for various other receptors, including serotonin (5-HT) receptors, provided a new blueprint for antipsychotic drug design.[2] This led to the development of a new wave of atypical antipsychotics in the 1990s and beyond, including risperidone and olanzapine, which aimed to replicate clozapine's efficacy without its severe side effects.[1][3] It was within this fertile scientific landscape that the isobutoxybenzamide scaffold gained prominence.

The Rise of the Isobutoxy Moiety: A Key to Enhanced Potency and Selectivity

The incorporation of an isobutoxy group into the benzamide core structure was not a random modification. Medicinal chemists, guided by early structure-activity relationship (SAR) studies, recognized the importance of the substituents on the aromatic ring for modulating dopamine receptor affinity and selectivity.

Physicochemical Properties of the Isobutoxy Group

The isobutyl group, a branched four-carbon alkyl chain, imparts specific physicochemical properties to a molecule that are highly relevant in drug design:

  • Lipophilicity: The isobutoxy group is more lipophilic than smaller alkoxy groups like methoxy or ethoxy. This increased lipophilicity can influence a drug's ability to cross the blood-brain barrier (BBB), a critical requirement for centrally acting agents.[6][7] However, excessive lipophilicity can also lead to undesirable properties such as increased metabolic liability and off-target binding.[8]

  • Steric Bulk: The branched nature of the isobutyl group provides steric hindrance that can influence the binding orientation of the molecule within the receptor's binding pocket. This can lead to enhanced selectivity for a particular receptor subtype.

  • Metabolic Stability: The isobutoxy group can be more metabolically stable than a linear butoxy group due to the steric hindrance around the ether linkage, potentially leading to a longer duration of action.

Bioisosteric Considerations

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity, is a powerful tool.[9][10] The isobutoxy group can be considered a bioisostere for other lipophilic moieties. Understanding the subtle differences in size, shape, and electronics between the isobutoxy group and its potential replacements is crucial for optimizing drug candidates.[11][12]

Key Isobutoxybenzamide Compounds: A Pharmacological Overview

While a multitude of substituted benzamides have been synthesized and evaluated, a few key examples highlight the significance of the isobutoxybenzamide scaffold.

CompoundStructureDopamine D2 Ki (nM)Dopamine D3 Ki (nM)Serotonin 5-HT2A Ki (nM)Key Features & Remarks
FLA 731 (Structure not readily available in searches)Data not availableData not availableData not availableAn early experimental compound that demonstrated selective dopamine receptor antagonism. Its development paved the way for more refined analogs.
Eticlopride (Structure not readily available in searches)~0.1-0.5~0.2-1.0>1000A highly potent and selective D2/D3 receptor antagonist. Widely used as a research tool and in PET imaging studies.
Raclopride (Structure not readily available in searches)~1.8~3.5>1000A selective D2/D3 antagonist used extensively in neuroscience research and as a radioligand ([11C]raclopride) for PET imaging of the dopamine system.

Note: Ki values can vary between different studies and experimental conditions.

Mechanism of Action: Modulating the Dopamine D2 Receptor Signaling Cascade

The primary mechanism of action of isobutoxybenzamide compounds is the blockade of dopamine D2 receptors. These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating neuronal excitability and neurotransmitter release.

D2_Signaling_Pathway

Caption: Simplified Dopamine D2 Receptor Signaling Pathway and the Action of Isobutoxybenzamide Antagonists.

As illustrated in the diagram, the binding of dopamine to the D2 receptor activates an inhibitory G protein (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, reduced activity of protein kinase A (PKA). The overall effect is a dampening of neuronal excitability. Isobutoxybenzamide compounds, by acting as antagonists, block the binding of dopamine to the D2 receptor, thereby preventing this signaling cascade and modulating dopaminergic neurotransmission. This action in the mesolimbic and mesocortical pathways is believed to be responsible for their antipsychotic effects.

Experimental Protocols: A Guide to Synthesis and Evaluation

The development of isobutoxybenzamide compounds relies on a robust set of experimental procedures to synthesize and characterize their pharmacological properties.

General Synthesis of Isobutoxybenzamide Derivatives

The synthesis of isobutoxybenzamide derivatives typically involves the coupling of a substituted benzoic acid with an appropriate amine. The following is a representative, generalized protocol.

Step 1: Synthesis of 4-Amino-5-isobutoxy-2-methoxybenzoic acid

  • Starting Material: 4-Amino-2-methoxybenzoic acid.

  • Protection: The amino group is first protected, for example, as an acetamide, to prevent side reactions.

  • Halogenation: The aromatic ring is halogenated at the 5-position, for instance, using N-bromosuccinimide (NBS).

  • Alkylation: The resulting 5-bromo derivative is then reacted with sodium isobutoxide in the presence of a copper catalyst (Ullmann condensation) to introduce the isobutoxy group.

  • Deprotection: The protecting group on the amine is removed to yield the desired benzoic acid derivative.

Step 2: Amide Coupling

  • Activation of the Carboxylic Acid: The synthesized 4-amino-5-isobutoxy-2-methoxybenzoic acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt).

  • Reaction with Amine: The activated carboxylic acid is then reacted with the desired amine, for example, (S)-N-ethyl-2-aminomethylpyrrolidine, in an appropriate solvent (e.g., dichloromethane or dimethylformamide) and in the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Synthesis_Workflow

Caption: General Workflow for the Synthesis of Isobutoxybenzamide Derivatives.

In Vitro Evaluation: Dopamine Receptor Binding Assay

Determining the affinity of a compound for its target receptor is a critical step in drug development. Radioligand binding assays are a standard method for this purpose.

Objective: To determine the inhibitory constant (Ki) of a test isobutoxybenzamide compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: A high-affinity D2 receptor antagonist labeled with a radioisotope, such as [3H]-Spiperone or [3H]-Raclopride.

  • Test isobutoxybenzamide compound.

  • Non-specific binding control: A high concentration of a known D2 antagonist (e.g., haloperidol or butaclamol).

  • Assay buffer (e.g., Tris-HCl buffer with physiological salts).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Incubation: To each well, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either buffer (for total binding), the non-specific control, or the test compound.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow

Caption: Experimental Workflow for a Radioligand Receptor Binding Assay.

In Vivo Evaluation: Microdialysis in Rodent Models

In vivo microdialysis is a powerful technique for measuring the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. This allows for the assessment of a drug's effect on neurotransmission in a physiologically relevant context.

Objective: To determine the effect of an isobutoxybenzamide compound on dopamine levels in the striatum of a rat.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • A liquid swivel and balance arm to allow free movement of the animal.

  • A syringe pump for perfusion.

  • A fraction collector to collect dialysate samples.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • The test isobutoxybenzamide compound.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for analyzing dopamine levels.

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula directed at the target brain region (e.g., the striatum) and secure it with dental cement. Allow the animal to recover from surgery.

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[13] After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[13]

  • Drug Administration: Administer the isobutoxybenzamide compound, either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Post-Drug Sample Collection: Continue collecting dialysate samples for several hours after drug administration to monitor changes in dopamine levels.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine and its metabolites using HPLC-ED.

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot the data over time to visualize the drug's effect on dopamine release and metabolism.

Microdialysis_Workflow

Caption: Workflow for In Vivo Microdialysis to Assess Drug Effects on Neurotransmitter Levels.

Future Directions and Concluding Remarks

The isobutoxybenzamide scaffold continues to be an area of active research in the pursuit of novel therapeutics for neuropsychiatric disorders. Future directions in this field are likely to focus on:

  • Enhanced Subtype Selectivity: Fine-tuning the structure to achieve even greater selectivity for D3 or D4 receptors over D2 receptors, which may offer improved therapeutic profiles with fewer side effects.

  • Polypharmacology: Designing molecules that interact with multiple targets, such as both dopamine and serotonin receptors, to address the complex neurobiology of disorders like schizophrenia.

  • PET Imaging Agents: Developing novel isobutoxy-containing radioligands with improved pharmacokinetic properties for use in positron emission tomography (PET) to better understand the role of dopamine receptors in health and disease.[14][15]

References

  • Antipsychotic medications: a timeline of innovations and remaining challenges. (2024, August 26).
  • Antipsychotic. (n.d.). In Wikipedia. Retrieved February 27, 2026.
  • Atypical antipsychotics: New drugs, new challenges. (n.d.).
  • Microdialysis protocol. (n.d.).
  • ANTIPSYCHOTICS - HISTORY OF DEVELOPMENT AND FIELD OF INDICATION, NEW WINE - OLD GLASSESS. (n.d.).
  • Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives. (2022, June 15). Frontiers.
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p
  • Microdialysis in Rodents. (n.d.). PMC.
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PMC.
  • Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. (n.d.). ChemRxiv.
  • Application Notes and Protocols for In Vivo Microdialysis with D-Amphetamine and Isopropylurea. (n.d.). Benchchem.
  • Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer's Disease. (2024, May 24). PubMed.
  • Drug Design and Relationship of Functional Groups to Pharmacologic Activity. (n.d.).
  • Application of Bioisosteres in Drug Design. (2012, May 7).
  • N-[(Ethyl1 pyrrolidinyl-2) méthyl] méthoxy-2 sulfamoyl-5 benzamide (sulpiride). (n.d.).
  • Functional profile of a novel modulator of serotonin, dopamine, and glutam
  • Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. (2002, July 5). SciSpace.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC.
  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (2023, May 17). MDPI.
  • Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography. (n.d.). PMC.
  • Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. (n.d.).
  • Bioisosteres of Common Functional Groups. (n.d.).
  • Structure Property Relationships of Carboxylic Acid Isosteres. (2016, March 11).
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
  • The role of physicochemical and topological parameters in drug design. (2024, July 8). Frontiers.
  • Physicochemical Properties of Drug: Mrs. Khushbu K.
  • Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. (2022, February 23). MDPI.
  • Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611)
  • Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed De
  • Affinity values (K i in nM) at selected serotonin receptor isoforms. (n.d.).
  • Ki Summary. (n.d.). BindingDB.
  • Method to Development of PET Radiopharmaceutical for Cancer Imaging. (n.d.).
  • Synthesis routes of 2-Amino-4-methoxybenzamide. (n.d.). Benchchem.
  • The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implic
  • Characteristics of compounds that cross the blood-brain barrier. (2009, June 12). PMC.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2025, October 15).
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (2024, December 22). MDPI.
  • (PDF) Blood−Brain Barrier Penetration by Two Dermorphin Tetrapeptide Analogues: Role of Lipophilicity vs Structural Flexibility. (2025, August 6).
  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. (2018, May 28). MDPI.
  • N-((1-ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-(methylamino)benzamide. (n.d.). PubChem.
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (n.d.).
  • Mechanisms of the Penetration of Blood-Borne Substances into the Brain. (n.d.). PMC.
  • N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide;hydron. (n.d.). PubChem.

Sources

Methodological & Application

HPLC method development for N-(3-Aminophenyl)-4-isobutoxybenzamide detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for N-(3-Aminophenyl)-4-isobutoxybenzamide

Executive Summary & Chemical Context

This guide details a Quality by Design (QbD) approach for developing a robust HPLC method for N-(3-Aminophenyl)-4-isobutoxybenzamide . This compound features a lipophilic isobutoxy tail and a basic aniline moiety attached to a benzamide core.

Physicochemical Profile & Chromatographic Implications:

  • Hydrophobicity (LogP ~3.7): The isobutoxy group imparts significant lipophilicity, suggesting strong retention on C18 stationary phases.

  • Basicity (pKa ~3.5 - 4.5): The 3-aminophenyl (aniline) nitrogen is a weak base. At neutral pH, it exists in equilibrium; at acidic pH (< 2.5), it is fully protonated (

    
    ).
    
  • Chromatographic Challenge: The primary risk is peak tailing caused by the interaction of the positively charged amine with residual silanols on the silica column support.

  • Strategy: We will utilize a low-pH mobile phase with a highly end-capped C18 column to suppress silanol ionization and ensure the analyte remains in a single protonated state.

Method Development Workflow

The following diagram outlines the logical flow of the development process, ensuring no critical parameter is overlooked.

MethodDevelopment Start Compound Assessment (LogP, pKa, Solubility) Scouting Gradient Scouting (5-95% B, pH 2.5) Start->Scouting Define Constraints Selectivity Selectivity Optimization (Column/Organic Modifier) Scouting->Selectivity Assess Resolution Finalize Final Method Parameters Selectivity->Finalize Optimize Peak Shape Validation ICH Validation (Linearity, Accuracy) Finalize->Validation Lock Method Validation->Finalize Fail? Re-optimize

Figure 1: QbD workflow for HPLC method development, moving from property assessment to validation.

Experimental Protocols

Phase 1: Instrument & Reagent Setup
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: Diode Array Detector (DAD) scanning 200–400 nm.

  • Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: Formic Acid (LC-MS grade) or Potassium Phosphate Monobasic (

    
    ).
    
Phase 2: Initial Scouting Gradient (The "Universal" Screen)

This protocol is designed to locate the analyte's elution window and identify potential impurities.

ParameterConditionRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (Rec: Agilent Zorbax Eclipse Plus or Waters XBridge)"Plus" or "XBridge" columns are double end-capped, reducing amine tailing.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Maintains acidic pH to protonate the aniline (

) and suppress silanol ionization (

).
Mobile Phase B Acetonitrile (100%)ACN provides sharper peaks and lower backpressure than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temp 30°CImproves mass transfer and reproducibility.
Wavelength 254 nm (BW 4) & 210 nm (BW 4)254 nm is specific for the benzamide; 210 nm detects non-aromatic impurities.
Injection 5-10 µLAvoids volume overload.

Gradient Program (Scouting):

  • 0.0 min: 5% B

  • 15.0 min: 95% B (Linear Ramp)

  • 20.0 min: 95% B (Hold - Wash)

  • 20.1 min: 5% B (Re-equilibration)

  • 25.0 min: Stop

Decision Gate:

  • If retention time (RT) is < 5 min: The molecule is too polar. Switch to a Phenyl-Hexyl column or reduce initial organic % to 2%.

  • If RT is > 12 min: The molecule is highly lipophilic. Increase the gradient slope or use a C8 column.

  • Observation: For N-(3-Aminophenyl)-4-isobutoxybenzamide, expect elution around 10–12 minutes (approx. 60-70% B) due to the isobutoxy group.

Phase 3: Method Optimization (Resolution & Peak Shape)

Once the elution window is identified (e.g., 60% B), optimize for isocratic or focused gradient analysis.

Optimization Strategy:

  • Peak Shape Improvement: If tailing factor (

    
    ) > 1.5, add 5-10 mM Ammonium Formate to Mobile Phase A. The ammonium ions compete with the analyte for residual silanol sites.
    
  • Resolution: If impurities co-elute, switch Mobile Phase B to Methanol. Methanol has different selectivity (

    
     interactions) compared to ACN.
    

The "Gold Standard" Protocol: This is the recommended finalized method for Routine Analysis (Assay/Purity).

ParameterOptimized Condition
Column Agilent Zorbax Eclipse Plus C18 , 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate buffer, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Mode Isocratic (if simple matrix) or Gradient (if impurities present)
Isocratic Ratio 60% Buffer : 40% ACN (Adjust to retention time ~8 min)
Gradient Profile 0 min: 30% B 10 min: 80% B 12 min: 80% B 12.1 min: 30% B 17 min: Stop
Detection 240 nm (Lambda Max for Benzamide)

Validation Criteria (ICH Q2(R1))

To ensure the method is "Trustworthy" and "Self-Validating," perform the following checks.

A. System Suitability Test (SST)

Run 5 replicate injections of the Standard Solution (0.1 mg/mL).

  • RSD of Area:

    
     (Strict) or 
    
    
    
    (General).
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1]
B. Linearity & Range
  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance:

    
    .[2]
    
C. Specificity (Forced Degradation)

Subject the sample to stress to ensure the method separates the parent peak from degradants.

  • Acid:[1][3][4][5] 0.1N HCl, 60°C, 2 hours. (Expect hydrolysis of amide bond

    
     4-isobutoxybenzoic acid + 1,3-phenylenediamine).
    
  • Base: 0.1N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , RT, 2 hours. (Expect oxidation of aniline amine).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions with amine.[3]Switch to "High pH" stable C18 (e.g., XBridge) and use 10mM Ammonium Bicarbonate (pH 10). At pH 10, the amine is neutral (

), eliminating ionic interaction.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches the initial mobile phase (e.g., 30% ACN). Do not dissolve in 100% ACN.
Retention Drift Column equilibration issues.Ensure at least 5 column volumes of re-equilibration time between gradient runs.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The foundational text for HPLC theory and column selection).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • BenchChem. (2025).[3] Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC. (Used as a structural analog reference for benzamide separation conditions).

  • PubChem. (2025).[6] Compound Summary: N-(4-Aminophenyl)-3-(isopentyloxy)benzamide.[6] (Physicochemical property verification).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on analyzing basic amines/anilines).

Sources

Application Notes and Protocols for the Recrystallization and Purification of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of benzamide derivatives using recrystallization techniques. As a class of compounds with profound significance in medicinal chemistry and drug development, the purity of benzamide derivatives is paramount for accurate structure-activity relationship (SAR) studies, reliable biological screening, and regulatory compliance. This guide moves beyond simple procedural lists to explain the underlying principles and causal relationships behind experimental choices, empowering researchers to optimize purification strategies for novel derivatives.

The Foundational Principle of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1] The core concept is that the solubility of most solids increases with temperature.[2] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, which are present in much lower concentrations, remain dissolved in the cooled solvent (the "mother liquor").[3] The subsequent separation of the pure crystals by filtration yields a product of significantly higher purity.[2][4]

The success of this technique hinges on the controlled, slow formation of crystals. Rapid cooling often leads to the crashing out of a precipitate, which can trap impurities within the solid matrix, defeating the purpose of the purification.[5]

The Keystone of Success: Solvent Selection

The choice of solvent is the most critical variable in developing a successful recrystallization protocol. An ideal solvent should meet several criteria:

  • Differential Solubility : The compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[6] This differential ensures maximum recovery of the purified product.

  • Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]

  • Chemical Inertness : The solvent must not react with the compound being purified.[7]

  • Volatility : The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[1]

  • Safety : The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[7]

The "like dissolves like" principle is a guiding rule for initial solvent screening.[8] Benzamide derivatives possess a polar amide functional group capable of hydrogen bonding, and an aromatic ring whose polarity is influenced by its substituents.[8] Therefore, solvents with intermediate to high polarity are often good starting points.

Data Presentation: Properties of Common Recrystallization Solvents

The following table summarizes key properties of solvents commonly used for the recrystallization of moderately polar organic compounds like benzamide derivatives.

SolventBoiling Point (°C)PolarityNotes and Safety Considerations
Water100Very HighExcellent for polar compounds. Crystals can be slow to dry. Non-flammable.[9]
Ethanol78HighExcellent general-purpose solvent. Often used in combination with water. Flammable.[1][9]
Methanol65HighGood for polar compounds but more volatile and toxic than ethanol.[9]
Acetone56Medium-HighDissolves many organic compounds, but its low boiling point can make it difficult to work with.[1][9]
Ethyl Acetate77MediumGood general solvent for compounds of intermediate polarity.[9]
Toluene111LowGood for aromatic compounds. High boiling point can make it difficult to remove completely.[9]
Hexane / Heptane69 / 98Very LowGood for nonpolar compounds; often used as an "anti-solvent" in multi-solvent systems.[9]
Reference Data: Solubility of Benzamide

As a parent compound, the solubility profile of benzamide can provide a useful starting point for selecting solvents for its derivatives. The following data shows that solubility is highly dependent on both the solvent and the temperature.

SolventSolubility Order (Highest to Lowest)
Methanol1
Acetone2
Ethanol3
1-Propanol4
1-Butanol5
Isopropanol6
Acetonitrile7
Water8
(Data adapted from Ouyang, J. et al. (2019)).[10][11]
Workflow for Solvent System Selection

The following diagram outlines a systematic approach to identifying a suitable solvent or solvent pair for a novel benzamide derivative.

Solvent_Selection A Start: Crude Benzamide Derivative (~20 mg) B Add Solvent (~0.5 mL) at Room Temp. A->B C Completely Soluble? B->C D Insoluble. Heat to Boiling. C->D No I Result: Unsuitable Solvent (Too Soluble) C->I Yes E Completely Soluble? D->E F Cool to Room Temp, then Ice Bath. E->F Yes J Result: Unsuitable Solvent (Insoluble) E->J No G Abundant Crystals Form? F->G H Result: Good Single Solvent G->H Yes K Result: Unsuitable (Low Recovery) G->K No L Consider for Multi-Solvent System ('Soluble Solvent') I->L M Consider for Multi-Solvent System ('Insoluble Solvent') J->M

Caption: Decision tree for empirical screening of recrystallization solvents.

Experimental Protocols

Safety is paramount. Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves. All heating of flammable organic solvents should be conducted in a chemical fume hood using a steam bath or a heating mantle, never an open flame.[12]

General Recrystallization Workflow

The diagram below illustrates the overall process and key decision points during a typical purification.

Recrystallization_Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Solution Clear? A->B C Perform Hot Filtration B->C No (Insoluble Impurities) D Solution Colored? B->D Yes C->D E Add Activated Charcoal & Re-heat D->E Yes F Slowly Cool to Room Temperature D->F No E->C G Cool in Ice Bath to Maximize Yield F->G H Collect Crystals by Vacuum Filtration G->H I Wash Crystals with Ice-Cold Solvent H->I J Dry Crystals to Constant Weight I->J K Analyze Purity (MP, NMR, etc.) J->K

Caption: Standard workflow for purification by single-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization

This is the most common and straightforward method.[13]

  • Preparation : Place the crude benzamide derivative into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).[12] Add a boiling stone or a magnetic stir bar.

  • Dissolution : On a hot plate in a fume hood, add a small portion of the selected solvent and heat the mixture to a gentle boil. Continue to add the solvent in small portions until the solid has just completely dissolved.[14]

    • Causality: Using the minimum volume of hot solvent is crucial. Excess solvent will reduce the yield, as more of the product will remain in the mother liquor upon cooling.[14][15]

  • Cooling (Crystal Formation) : Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[2] Slow cooling is essential for the formation of large, pure crystals, as impurities are excluded from the growing crystal lattice.

  • Maximizing Yield : Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[16]

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Causality: The solvent must be ice-cold to minimize the dissolution of the purified product while still washing away the impurity-laden mother liquor.[15]

  • Drying : Allow air to be pulled through the crystals for several minutes to partially dry them. Transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven.

Protocol 2: Hot Filtration for Removing Insoluble Impurities

This technique is used when the crude product contains impurities (e.g., dust, inorganic salts, or byproducts) that are insoluble in the hot recrystallization solvent.[17][18]

  • Setup : Place a short-stemmed funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask (the receiving flask). Place a few milliliters of the pure solvent in the receiving flask and heat it on a hot plate so that the boiling solvent vapors keep the funnel and filter paper hot.[19]

    • Causality: Keeping the funnel hot is critical to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem, which would clog the apparatus and reduce the yield.[18]

  • Dissolution : In a separate flask, dissolve the impure solid in a slight excess of hot solvent (compared to the minimum required for a single-solvent recrystallization).

    • Causality: The slight excess of solvent provides a buffer against premature crystallization during the transfer.[20]

  • Filtration : Bring the solution of your compound to a boil. Pour the boiling mixture in portions through the hot funnel and fluted filter paper.[18]

  • Rinsing : Rinse the original flask with a small amount of fresh, hot solvent and pour this through the filter paper to recover any remaining product.

  • Proceed : The filtrate in the receiving flask is now ready for the cooling and crystallization steps as described in Protocol 1. If necessary, boil off the excess solvent to reach the saturation point before cooling.

Protocol 3: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is employed when no single solvent meets the ideal criteria. It requires a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent" or "anti-solvent").[9][13]

  • Dissolution : Dissolve the crude solid in the minimum amount of the hot "soluble solvent," as described in Protocol 1.

  • Addition of Anti-Solvent : While the solution is still hot, add the "insoluble solvent" dropwise until you observe persistent cloudiness (turbidity).[21] This cloudiness indicates that the solution has become saturated and the product is beginning to precipitate.

  • Re-solubilization : Add a few drops of the hot "soluble solvent" until the turbidity just disappears, resulting in a perfectly saturated hot solution.[21]

  • Crystallization : Set the solution aside to cool slowly and crystallize as described in Protocol 1.

  • Isolation : Collect the crystals by vacuum filtration. For the washing step, use an ice-cold mixture of the two solvents in the same approximate ratio used to induce crystallization.[20]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Re-heat the solution to boil off some of the solvent and try cooling again.[5]- Scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site.- Add a "seed crystal" (a tiny speck of the pure compound) to initiate crystallization.[5]
Product "Oils Out" - The solution is cooling too rapidly.- The boiling point of the solvent is higher than the melting point of the solute.- Impurities are depressing the melting point.- Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly.[15]- If the problem persists, try a different solvent with a lower boiling point.
Low Recovery / Low Yield - Too much solvent was used.- Premature crystallization during a hot filtration.- The crystals were washed with solvent that was not cold enough.- The compound has significant solubility in the cold solvent.- Ensure the minimum amount of solvent is used.- Ensure the funnel is properly pre-heated for hot filtration.- Always use ice-cold solvent for washing.- Cool the mother liquor for a longer period in the ice bath or try a different solvent system.
Persistent Color in Crystals - Highly colored impurities are present.- During the dissolution step, add a very small amount of activated charcoal to the hot solution and boil for a few minutes.[15][22]- Remove the charcoal and any other insoluble impurities via hot filtration before cooling. Caution: Charcoal can adsorb your product, so use it sparingly.[15]

Post-Purification Analysis: Verifying Purity

After recrystallization, it is essential to confirm the purity of the isolated compound.

  • Melting Point Determination : A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C) that corresponds to the literature value. Impurities tend to depress and broaden the melting point range.[15]

  • Spectroscopic Analysis (NMR, IR) : Techniques like ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the benzamide derivative and reveal the presence of any residual impurities or solvents.[23]

  • Chromatographic Analysis (TLC, HPLC) : Thin-Layer Chromatography (TLC) provides a quick qualitative assessment of purity. A pure compound should ideally show a single spot. High-Performance Liquid Chromatography (HPLC) offers a quantitative measure of purity, often expressed as a percentage of the total peak area.[15][24]

References

  • BenchChem. (2025). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
  • Scribd. (n.d.). Hot Filtration in Recrystallization.
  • ChemEd X. (n.d.). Hot Filtration Process.
  • BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis.
  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data.
  • Safrole. (n.d.). Recrystallization and hot filtration.
  • Chemistry LibreTexts. (2025). 2.5: Hot Filtration.
  • MDPI. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • BenchChem. (2025). "Benzamide, N,N,4-trimethyl-" solubility in organic solvents.
  • LabXchange. (2024). Lab Procedure: Recrystallization.
  • BenchChem. (2025). Solubility of 4-benzoylbenzamide in common organic solvents.
  • YouTube. (2012). Chemistry Practical Techniques: Recrystallisation, including hot filtration.
  • BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • BenchChem. (2025). Dealing with byproduct formation in benzamide synthesis.
  • Jasperse, J. (2020). Chem355 Labbook-2020.
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K....
  • Unknown. (n.d.). Experiment 2: Recrystallization.
  • University of York. (n.d.). Mixed-solvent recrystallisation.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Dr. Nerz. (n.d.). EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS.
  • Unknown. (n.d.). Chem 267. Recrystallization.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
  • Unknown. (n.d.). Recrystallization method.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ChemTalk. (2021). Lab Procedure: Recrystallization.
  • University of York. (n.d.). Solvent Choice.
  • Unknown. (n.d.). Recrystallization.
  • University of Rochester. (n.d.). Purification: How To.
  • ECHEMI. (n.d.). Selection of recrystallization solvent.
  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
  • КиберЛенинка. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY.
  • ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives.
  • Unknown. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.
  • PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
  • Reddit. (2012). Help! Recrystallization sources of error.
  • Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?.
  • PMC. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies.
  • Unknown. (n.d.). Recrystallization.
  • PMC. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.

Sources

Application Note: Comprehensive NMR Characterization of N-(3-Aminophenyl)-4-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction & Scientific Rationale

Benzamide derivatives, particularly those bearing functionalized anilines such as N-(3-aminophenyl)benzamides, are critical pharmacophores in modern drug discovery. They frequently serve as kinase inhibitors, histone deacetylase (HDAC) inhibitors, and potent cell differentiation inducers[1].

The compound N-(3-Aminophenyl)-4-isobutoxybenzamide (CAS: 1020722-41-1)[2] incorporates a lipophilic 4-isobutoxy moiety and a versatile 3-amino group. This specific structural combination makes it a highly valuable intermediate or active pharmaceutical ingredient (API) candidate. Accurate structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming its regiochemistry, verifying the success of amide coupling reactions, and quantifying sample purity prior to downstream biological assays.

This application note provides a self-validating, step-by-step protocol for the NMR characterization of N-(3-Aminophenyl)-4-isobutoxybenzamide, detailing not just how to acquire the data, but the fundamental causality behind each experimental choice.

Physicochemical Overview

Before initiating NMR experiments, it is crucial to understand the physical properties of the analyte to select the appropriate solvent and acquisition parameters.

PropertyValue / Description
Chemical Name N-(3-Aminophenyl)-4-isobutoxybenzamide
CAS Number 1020722-41-1[2]
Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
Key Functional Groups Secondary Amide, Primary Amine, Alkyl Ether
Solubility Profile Soluble in DMSO, DMF; sparingly soluble in water

Experimental Design: The Causality of Solvent Selection

Choosing the right solvent is the first and most critical decision in this workflow. While Chloroform-d (CDCl₃) is the standard for many organic molecules, N-(3-Aminophenyl)-4-isobutoxybenzamide contains both an amide (-NH-CO-) and a primary aniline amine (-NH₂).

The Rationale: If a protic deuterated solvent (like CD₃OD or D₂O) were used, rapid deuterium exchange would occur, obliterating the crucial amine and amide signals from the ¹H NMR spectrum. Therefore, anhydrous Dimethyl Sulfoxide-d6 (DMSO-d₆) is the mandatory solvent for this protocol. DMSO strongly solvates the polar amide and amine groups via hydrogen bonding, significantly retarding proton exchange rates. This allows for the distinct, quantitative observation of the amide NH (typically ~9.9 ppm) and the aniline NH₂ (typically ~5.1 ppm)[3],[4].

Step-by-Step NMR Acquisition Protocol

This protocol is designed as a self-validating system: the integration of the aliphatic isobutoxy signals must perfectly match the integration of the aromatic and exchangeable protons to confirm structural integrity.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of N-(3-Aminophenyl)-4-isobutoxybenzamide into a clean glass vial.

  • Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Transfer the solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of DMSO-d₆.

  • Perform gradient shimming (e.g., topshim on Bruker instruments) to ensure a homogeneous magnetic field. A well-shimmed sample will yield a TMS line width of < 1.0 Hz at half-height.

Step 3: ¹H NMR Acquisition
  • Pulse Sequence: Standard 1D proton (e.g., zg30).

  • Number of Scans (ns): 16 (Sufficient for a 15 mg sample).

  • Relaxation Delay (d1): 2.0 seconds. Causality: A sufficient relaxation delay ensures that all protons (especially the quaternary and exchangeable protons) fully relax between pulses, guaranteeing that the integration ratios are strictly quantitative.

  • Spectral Width: 15 ppm (to capture the downfield amide NH).

Step 4: ¹³C NMR Acquisition
  • Pulse Sequence: Proton-decoupled 1D carbon (e.g., zgpg30).

  • Number of Scans (ns): 512 to 1024 (Carbon has low natural abundance; higher scans are required for acceptable signal-to-noise ratio).

  • Relaxation Delay (d1): 2.0 seconds.

Workflow Visualization

NMR_Workflow A 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) B 2. 1D 1H NMR Acquisition (400 MHz, ns=16, d1=2s) A->B C 3. 1D 13C NMR Acquisition (100 MHz, ns=512, d1=2s) A->C D 4. 2D NMR (COSY/HSQC) (For connectivity mapping) B->D E 5. Data Processing (Fourier Transform, Phase Corr.) B->E C->D C->E D->E F 6. Peak Picking & Integration (Self-Validating Ratios) E->F

Caption: Standardized workflow for the NMR acquisition and processing of benzamide derivatives.

Data Analysis & Structural Elucidation

The structural confirmation relies on identifying three distinct regions of the molecule: the aliphatic isobutoxy chain, the para-substituted benzamide core, and the meta-substituted aniline ring.

Predicted ¹H NMR Assignments (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Rationale
~1.00 Doublet (d)6H-CH(CH ₃)₂Shielded aliphatic methyl groups split by the adjacent methine proton.
~2.05 Multiplet (m)1H-CH (CH₃)₂Methine proton split by the adjacent methyls and methylene group.
~3.85 Doublet (d)2H-O-CH ₂-Deshielded by the adjacent electronegative oxygen atom.
~5.10 Broad Singlet (br s)2H-NHAniline amine protons. Broadened due to quadrupolar relaxation of Nitrogen-14.
~6.30 - 7.10 Multiplets (m)4HAniline Ar-H Complex splitting pattern of the 3-substituted aniline ring.
~7.05 Doublet (d)2HBenzamide Ar-H (ortho to O)Part of an AA'BB' system. Shielded by the electron-donating alkoxy group.
~7.95 Doublet (d)2HBenzamide Ar-H (ortho to CO)Part of an AA'BB' system. Deshielded by the electron-withdrawing carbonyl.
~9.95 Singlet (s)1H-CO-NH -Highly deshielded amide proton[4].

Mechanistic Insight into the AA'BB' System: The 4-isobutoxybenzamide core exhibits a classic AA'BB' pseudo-doublet pattern. The 4-isobutoxy group strongly donates electron density via resonance to its ortho protons, shielding them (shifting them upfield to ~7.05 ppm). Conversely, the carbonyl group withdraws electron density from its ortho protons, deshielding them (shifting them downfield to ~7.95 ppm). This distinct symmetry is the ultimate confirmation of the para-substitution pattern.

Molecule_NMR M N-(3-Aminophenyl)- 4-isobutoxybenzamide Iso 4-Isobutoxy Group (Aliphatic Region) M->Iso Benz Benzamide Core (AA'BB' System) M->Benz Ani 3-Aminophenyl Ring (Exchangeable Protons) M->Ani Iso_NMR δ 1.0 (d, 6H) δ 2.0 (m, 1H) δ 3.8 (d, 2H) Iso->Iso_NMR 1H Signals Benz_NMR δ 7.0 (d, 2H) δ 7.9 (d, 2H) Benz->Benz_NMR 1H Signals Ani_NMR NH2: δ 5.1 (br s, 2H) NH: δ 9.9 (s, 1H) Ar-H: δ 6.3-7.1 (m, 4H) Ani->Ani_NMR 1H Signals

Caption: Structural components of the target molecule and their corresponding ¹H NMR chemical shifts.

Conclusion

By strictly adhering to this protocol, researchers can utilize NMR spectroscopy not merely as a qualitative tool, but as a quantitative, self-validating method for the structural confirmation of N-(3-Aminophenyl)-4-isobutoxybenzamide. The deliberate choice of DMSO-d₆ ensures the visibility of critical exchangeable protons, while careful attention to relaxation delays guarantees that integration ratios accurately reflect the molecule's stoichiometry.

References

  • ChemicalBook . N-(3-Aminophenyl)-4-isobutoxybenzamide | 1020722-41-1. Chemical Properties and Identifiers. 2

  • PubChem (NIH) . Benzamide, N-(3-aminophenyl)- | CID 72896. Chemical and Physical Properties. 3

  • Google Patents (EP0847992A1) . Benzamide derivatives, useful as cell differentiation inducers. Patent detailing the synthesis and characterization of related benzamides. 1

  • Google Patents (US Patent) . Preparation of 4-isobutoxybenzamide derivatives. Documentation of NMR shifts for 4-isobutoxybenzamide intermediates. 4

Sources

Application Notes & Protocols: Preparation of N-(3-Aminophenyl)-4-isobutoxybenzamide Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, validation, and storage of high-quality stock solutions of N-(3-Aminophenyl)-4-isobutoxybenzamide. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple set of instructions to explain the scientific rationale behind critical procedural steps. Adherence to this protocol will ensure the creation of accurate, stable, and reliable stock solutions, which are fundamental for generating reproducible data in downstream biological and chemical assays. The protocol includes methodologies for solvent selection, a step-by-step dissolution workflow, quality control checks, and long-term storage, all designed to uphold the highest standards of scientific integrity.

Introduction and Scientific Context

N-(3-Aminophenyl)-4-isobutoxybenzamide is a small molecule compound whose utility in research necessitates precise and consistent preparation for experimental use. The accuracy of downstream applications—be it in cell-based assays, enzyme kinetics, or animal studies—is critically dependent on the initial concentration and purity of the stock solution. Errors in preparation, such as incomplete dissolution, use of an inappropriate solvent, or degradation due to improper storage, can lead to significant experimental variability and compromise data reproducibility.

The primary challenge in working with many small organic molecules is their often-limited aqueous solubility. Therefore, a robust protocol begins with the selection of a suitable organic solvent that can dissolve the compound at a high concentration without interfering with the experimental system. Dimethyl sulfoxide (DMSO) is frequently the solvent of choice due to its high solubilizing power for a wide range of organic compounds and its miscibility with aqueous media.[1] However, the final concentration of DMSO in assays must be carefully controlled, as it can be toxic to cells at higher concentrations, typically above 0.5% (v/v).[2] This guide establishes a framework for creating a concentrated primary stock solution that minimizes the volume—and thus the final solvent concentration—introduced into the experimental setup.

Physicochemical Properties and Required Materials

A thorough understanding of the compound's properties is essential for its proper handling. While specific, experimentally-derived data for N-(3-Aminophenyl)-4-isobutoxybenzamide is not widely published, properties can be estimated based on its structure and data from similar benzamide derivatives.

Table 1: Properties of N-(3-Aminophenyl)-4-isobutoxybenzamide

Property Value (Estimated/Calculated) Rationale & Importance
Molecular Formula C₁₇H₂₀N₂O₂ Derived from chemical structure.
Molecular Weight 284.35 g/mol Crucial for accurate molarity calculations.
Appearance White to off-white solid Visual confirmation of the starting material.
Purity (Recommended) >98% (e.g., by HPLC) Ensures that observed effects are due to the compound of interest.

| Solubility | Soluble in DMSO; sparingly soluble in Ethanol; Insoluble in water. | Dictates the choice of solvent for stock solution preparation. |

Required Equipment and Consumables
  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, laboratory coat.[3]

  • Calibrated analytical balance (readability of at least 0.1 mg)

  • Chemical fume hood or ventilated balance enclosure

  • Sterile, amber-colored glass vials or polypropylene microcentrifuge tubes with secure caps.[4]

  • Positive displacement pipettes or calibrated micropipettes with appropriate sterile tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Reagents:

    • N-(3-Aminophenyl)-4-isobutoxybenzamide powder (>98% purity)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO), ≥99.9%

Safety Precautions and Handling

Handling any chemical compound requires adherence to strict safety protocols to minimize risk. While a specific material safety data sheet (MSDS) for N-(3-Aminophenyl)-4-isobutoxybenzamide may not be available, guidelines for structurally related benzamide and aromatic amine compounds should be followed.

  • Hazard Profile: Benzamide derivatives may be harmful if swallowed, cause skin and eye irritation, and are suspected of causing genetic defects.[5][6] The aminophenyl group also warrants cautious handling.

  • Engineering Controls: Always handle the solid powder within a chemical fume hood or a ventilated enclosure to prevent inhalation of fine particles.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times.[7] This includes a fully buttoned lab coat, safety goggles, and chemical-resistant nitrile gloves.

  • Solvent Hazard: DMSO is an excellent solvent that can penetrate the skin.[1] It can carry dissolved substances with it, making it critical to avoid skin contact with the solution. Always handle DMSO solutions with gloves.

  • Disposal: Dispose of all chemical waste, including unused solutions and contaminated consumables, according to your institution's hazardous waste disposal guidelines.

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many research applications.[8]

Rationale for Solvent Choice

DMSO is selected for its ability to dissolve a wide array of hydrophobic small molecules at high concentrations. This allows for the creation of a concentrated stock that requires minimal volume for subsequent dilutions, thereby keeping the final in-assay DMSO concentration below cytotoxic levels (typically <0.1% v/v).[8]

Step-by-Step Preparation Workflow

Objective: To prepare 1 mL of a 10 mM stock solution of N-(3-Aminophenyl)-4-isobutoxybenzamide.

1. Calculation of Required Mass: The fundamental relationship for this calculation is: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

For a 10 mM solution in 1 mL: Mass (mg) = 10 mmol/L × (1 L / 1000 mL) × 1 mL × 284.35 g/mol × (1000 mg / 1 g) Mass = 2.84 mg

2. Weighing the Compound: a. Place a sterile, labeled amber glass vial or a 1.5 mL polypropylene tube on the analytical balance and tare the weight. b. Under a fume hood, carefully weigh 2.84 mg of N-(3-Aminophenyl)-4-isobutoxybenzamide powder directly into the tared vial.

  • Expert Tip: For quantities this small, it can be difficult to weigh precisely. It is acceptable to weigh a slightly different amount (e.g., 3.10 mg) and adjust the volume of DMSO added in the next step to achieve the target 10 mM concentration.

3. Dissolution: a. Add the calculated volume of high-purity DMSO to the vial containing the compound. If you weighed exactly 2.84 mg, add 1.0 mL of DMSO.

  • Adjusted Volume Calculation: If you weighed a different mass, calculate the required DMSO volume as follows: Volume (mL) = [Mass weighed (mg) / 284.35 ( g/mol )] / 10 (mmol/L) × 1000 (mL/L) b. Tightly cap the vial. c. Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.[8] A clear, precipitate-free solution should be observed. d. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid dissolution, but should be used with caution and only if the compound's thermal stability is known.[8]

4. Aliquoting and Storage: a. To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the primary stock solution.[2] b. Dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled polypropylene tubes. c. Store the aliquots in a desiccated environment at -20°C or -80°C , protected from light.[2][8] Properly stored, DMSO stock solutions are typically stable for at least 6 months.[2][8]

G cluster_prep Preparation Phase cluster_qc QC & Storage Phase calc 1. Calculate Mass (Target: 10 mM) weigh 2. Weigh Compound (e.g., 2.84 mg) calc->weigh Mass value add_dmso 3. Add DMSO (e.g., 1.0 mL) weigh->add_dmso Adjust solvent vol. if mass differs dissolve 4. Dissolve (Vortex / Sonicate) add_dmso->dissolve qc 5. Quality Control (Visual Inspection) dissolve->qc Ensure clear solution aliquot 6. Aliquot (10-20 µL volumes) qc->aliquot store 7. Store at -20°C / -80°C (Protect from light) aliquot->store G stock Primary Stock 10 mM in DMSO Stored at -80°C thaw Thaw Single Aliquot (Room Temp) stock->thaw Retrieve one dilute Dilute 1:1000 (1 µL Stock + 999 µL Buffer) thaw->dilute Pipette accurately working Working Solution 10 µM (Final DMSO = 0.1%) dilute->working Vortex gently

Figure 2: Dilution workflow from primary stock to working solution.

References

  • HD Chemicals LTD. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits.
  • Cubework. (n.d.). DMSO Solutions Warehouse Storage.
  • CDH Fine Chemical. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
  • dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions.
  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • New Jersey Department of Health. (2002). BENZAMIDE CAS Number - HAZARD SUMMARY.
  • Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS.
  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • BenchChem. (2025). Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.

Sources

Application Notes and Protocols for the Synthesis of 4-Isobutoxybenzamide via Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutoxybenzamide is a key chemical intermediate in the synthesis of various biologically active molecules and materials. The formation of the amide bond is the critical step in its synthesis, demanding high efficiency, selectivity, and reproducibility. This document provides a detailed guide to the reagents, catalysts, and protocols for the successful amide coupling of 4-isobutoxybenzoic acid to yield 4-isobutoxybenzamide. As a Senior Application Scientist, this guide is structured to provide not only step-by-step instructions but also the underlying chemical principles and practical insights to empower researchers in their synthetic endeavors.

The conversion of a carboxylic acid to an amide is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid.[1] This is typically achieved using coupling reagents that transform the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by an amine.[2] The choice of coupling reagent and catalyst is paramount and is dictated by factors such as the nature of the substrates, desired reaction conditions, and scalability.[3] This guide will focus on two of the most robust and widely used coupling systems: the uronium-based reagent HATU and the carbodiimide-based reagent EDC, often used in conjunction with additives like HOBt.

Reagents and Catalysts: A Comparative Overview

The selection of the appropriate coupling reagent and catalyst system is crucial for a successful amide bond formation. Below is a comparative overview of the most common reagents used for the synthesis of 4-isobutoxybenzamide.

Reagent/CatalystClassKey AdvantagesConsiderations
HATU Uronium SaltHigh coupling efficiency, fast reaction rates, low racemization.[4]Higher cost, potential for side reactions if not used correctly.[3]
EDC CarbodiimideWater-soluble byproducts, cost-effective, widely available.[3]Can lead to racemization without additives, potential for N-acylurea byproduct formation.[5]
HOBt AdditiveSuppresses racemization, enhances reaction rates when used with EDC.[2]
DIPEA Non-nucleophilic BaseSterically hindered, acts as a proton scavenger without competing in the coupling reaction.[6]Can be difficult to remove during workup.
DMAP CatalystAcyl transfer catalyst, increases reaction rate.[2]Can be nucleophilic and lead to side reactions if used in excess.

Reaction Mechanisms

A fundamental understanding of the reaction mechanisms is key to troubleshooting and optimizing the synthesis of 4-isobutoxybenzamide.

HATU-Mediated Amide Coupling

The mechanism of HATU-mediated coupling involves the activation of the carboxylic acid to form a highly reactive OAt-active ester.[7]

HATU_Mechanism CarboxylicAcid 4-Isobutoxybenzoic Acid Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate + DIPEA - DIPEA·H+ ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU Amide 4-Isobutoxybenzamide ActiveEster->Amide + NH3 Byproduct Tetramethylurea Ammonia Ammonia (NH3) DIPEA DIPEA

Caption: HATU-mediated amide coupling mechanism.

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated.[7] The resulting carboxylate attacks HATU to form the OAt-active ester, which then readily reacts with ammonia to form the desired amide.[7]

EDC/HOBt-Mediated Amide Coupling

EDC facilitates amide bond formation by activating the carboxylic acid to form an O-acylisourea intermediate. This intermediate can be intercepted by HOBt to form a more stable active ester, which is less prone to racemization.[2]

EDC_Mechanism CarboxylicAcid 4-Isobutoxybenzoic Acid O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_acylisourea->HOBt_Ester + HOBt Urea_Byproduct Water-soluble Urea Byproduct HOBt HOBt Amide 4-Isobutoxybenzamide HOBt_Ester->Amide + NH3 Ammonia Ammonia (NH3)

Caption: EDC/HOBt-mediated amide coupling mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-isobutoxybenzamide using HATU and EDC/HOBt coupling reagents.

Protocol 1: HATU-Mediated Synthesis of 4-Isobutoxybenzamide

This protocol is recommended for high-efficiency coupling and is particularly useful for small to medium-scale synthesis.

Materials:

  • 4-Isobutoxybenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonia solution (e.g., 7N in Methanol or 0.5 M in Dioxane)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-isobutoxybenzoic acid (1.0 equiv).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (to a concentration of approximately 0.2-0.5 M).

  • Reagent Addition: Add HATU (1.1 equiv) to the solution, followed by the dropwise addition of DIPEA (2.5 equiv) while stirring.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Cool the reaction mixture to 0 °C using an ice bath and add the ammonia solution (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 4-isobutoxybenzamide.

Protocol 2: EDC/HOBt-Mediated Synthesis of 4-Isobutoxybenzamide

This protocol offers a cost-effective alternative, particularly suitable for larger-scale synthesis.[5]

Materials:

  • 4-Isobutoxybenzoic acid

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-isobutoxybenzoic acid (1.0 equiv), HOBt (1.2 equiv), and ammonium chloride (1.2 equiv).[8]

  • Dissolution: Dissolve the solids in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Then, add DIPEA (2.5 equiv) dropwise.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • The aqueous washes help to remove the urea byproduct from the EDC.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure 4-isobutoxybenzamide.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of 4-isobutoxybenzamide can be visualized as follows:

Workflow Start Start: 4-Isobutoxybenzoic Acid Coupling Amide Coupling Reaction (Protocol 1 or 2) Start->Coupling Monitoring Reaction Monitoring (TLC / LC-MS) Coupling->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Final Product: 4-Isobutoxybenzamide Purification->Product

Caption: General workflow for 4-isobutoxybenzamide synthesis.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, ensure all reagents are anhydrous, as moisture can hydrolyze the activated intermediates. Increasing the equivalents of the coupling reagent or the reaction time may also improve the yield. For sluggish reactions, gentle heating (e.g., 40-50 °C) can be beneficial, but should be monitored carefully to avoid side reactions.

  • Side Reactions with HATU: A potential side reaction with HATU is the guanidinylation of the amine. To minimize this, it is crucial to pre-activate the carboxylic acid with HATU and the base before adding the amine.

  • Byproduct Removal with EDC: The urea byproduct from EDC is water-soluble, making its removal via aqueous workup straightforward. Ensure thorough washing to completely remove this impurity.

  • Choice of Ammonia Source: The choice of ammonia source can impact the reaction. Ammonia in a volatile organic solvent like methanol or dioxane is often preferred for better solubility in the reaction mixture and easier removal of the solvent. Aqueous ammonia can also be used, but may require a biphasic reaction system.

By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can confidently and efficiently synthesize 4-isobutoxybenzamide, a valuable building block for further scientific discovery.

References

  • askIITians. (2025, March 4). How is benzamide obtained from benzoic acid? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015, November 16). Benzamide. Retrieved from [Link]

  • Slideshare. (n.d.). To synthesis and submit Benzamide synthesis.pdf. Retrieved from [Link]

  • Toppr. (n.d.). Write a complete equation for the formation of benzamide from benzoic acid and ammonia. Retrieved from [Link]

  • Google Patents. (n.d.). CN105541656A - Preparation method of benzamide.
  • Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Al-Warhi, T., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Ishibashi, K., Nakajima, K., & Nishi, T. (n.d.). A CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN DERIVATIVES WITH POTENT TESTOSTERONE 5a-REDUCTASE INHIBITORY ACTIVITIES. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of N-(3-Aminophenyl)-4-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

N-(3-Aminophenyl)-4-isobutoxybenzamide is a synthetic organic compound characterized by a central benzamide core, substituted with an aminophenyl group and an isobutoxy moiety. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in a wide array of biologically active compounds. Benzamide derivatives, in particular, are a well-established class of molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. The aminophenyl group is also a key feature in many pharmacologically active agents, including some kinase and histone deacetylase (HDAC) inhibitors.

Given the structural similarities to known anticancer agents, this guide will focus on providing a comprehensive suite of in vitro assay protocols to investigate the potential of N-(3-Aminophenyl)-4-isobutoxybenzamide as a novel anticancer agent. The proposed workflow is designed to first establish its cytotoxic and antiproliferative effects, and then to delve into potential mechanisms of action, such as the induction of apoptosis and the inhibition of key cellular enzymes.

This document serves as a detailed guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro biological activities of N-(3-Aminophenyl)-4-isobutoxybenzamide.

Compound Profile: N-(3-Aminophenyl)-4-isobutoxybenzamide

Parameter Information
IUPAC Name N-(3-Aminophenyl)-4-isobutoxybenzamide
Molecular Formula C₁₇H₂₀N₂O₂
Molecular Weight 284.35 g/mol
Chemical Structure (A chemical structure image would be placed here in a full document)
Solubility To be determined experimentally. A preliminary solubility test in common solvents such as DMSO, ethanol, and aqueous buffers is recommended.
Purity >95% (as determined by HPLC and NMR) is recommended for biological assays.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a logical workflow for the in vitro evaluation of N-(3-Aminophenyl)-4-isobutoxybenzamide.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification (Hypothetical) cytotoxicity Cytotoxicity/Antiproliferation Assay (MTT/CellTiter-Glo) cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) cytotoxicity->cell_lines apoptosis Apoptosis Induction Assay (Annexin V/PI Staining) cytotoxicity->apoptosis If cytotoxic caspase Caspase Activity Assay (Caspase-3/7 Glo) apoptosis->caspase hdac_inhibition HDAC Inhibition Assay (Fluorometric/Luminometric) apoptosis->hdac_inhibition If apoptotic western_blot Western Blot Analysis (Acetylated Histones) hdac_inhibition->western_blot

Caption: A tiered approach to the in vitro evaluation of N-(3-Aminophenyl)-4-isobutoxybenzamide.

Part 1: Cytotoxicity and Antiproliferation Assays

The initial step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used, colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol 1: MTT Assay for Cell Viability

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • N-(3-Aminophenyl)-4-isobutoxybenzamide

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N-(3-Aminophenyl)-4-isobutoxybenzamide in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.

Expected Outcome: This assay will determine if N-(3-Aminophenyl)-4-isobutoxybenzamide reduces the viability of cancer cells and at what concentration this effect occurs. A potent compound will have a low IC₅₀ value.

Part 2: Mechanistic Assays - Apoptosis Induction

If the compound exhibits significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cancer cells treated with N-(3-Aminophenyl)-4-isobutoxybenzamide at its IC₅₀ concentration

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with N-(3-Aminophenyl)-4-isobutoxybenzamide at its predetermined IC₅₀ concentration for 24-48 hours. Include a vehicle control.

    • Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

Data Analysis:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

  • Quantify the percentage of cells in each quadrant.

Expected Outcome: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) in the treated sample compared to the control would indicate that N-(3-Aminophenyl)-4-isobutoxybenzamide induces apoptosis.

Part 3: Hypothetical Target-Based Assay - HDAC Inhibition

The aminophenyl-benzamide scaffold is present in several known histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Therefore, it is plausible that N-(3-Aminophenyl)-4-isobutoxybenzamide may act as an HDAC inhibitor.

Protocol 3: Fluorometric HDAC Activity Assay

Principle: This assay utilizes a fluorogenic HDAC substrate that is deacetylated by HDAC enzymes. A developer is then added that releases a fluorescent molecule from the deacetylated substrate. The fluorescence intensity is directly proportional to the HDAC activity.

Materials:

  • Fluorometric HDAC Activity Assay Kit (containing HDAC substrate, developer, and a known HDAC inhibitor like Trichostatin A)

  • Recombinant human HDAC enzyme (e.g., HDAC1 or a pan-HDAC mixture)

  • N-(3-Aminophenyl)-4-isobutoxybenzamide

  • Assay buffer

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the kit manufacturer's instructions.

    • Prepare serial dilutions of N-(3-Aminophenyl)-4-isobutoxybenzamide in assay buffer.

  • Assay Reaction:

    • To each well, add the HDAC enzyme and the test compound at various concentrations.

    • Include a positive control (HDAC enzyme with a known inhibitor) and a negative control (HDAC enzyme with vehicle).

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubation and Development:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

Data Analysis:

  • Calculate the percentage of HDAC inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Expected Outcome: If N-(3-Aminophenyl)-4-isobutoxybenzamide inhibits HDAC activity, a dose-dependent decrease in fluorescence will be observed, allowing for the calculation of an IC₅₀ value.

Signaling Pathway Visualization

HDAC_Pathway HDAC HDAC Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin Histones->Chromatin Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Compound N-(3-Aminophenyl)-4- isobutoxybenzamide Compound->HDAC Inhibition

Caption: Hypothetical mechanism of action via HDAC inhibition.

Conclusion and Future Directions

This guide provides a structured and comprehensive framework for the initial in vitro evaluation of N-(3-Aminophenyl)-4-isobutoxybenzamide as a potential anticancer agent. The proposed assays will enable researchers to determine its cytotoxicity, investigate its apoptotic potential, and explore a plausible mechanism of action through HDAC inhibition.

Positive results from these assays would warrant further investigation, including:

  • Selectivity profiling: Testing the compound against a panel of normal, non-cancerous cell lines to assess its cancer-specific cytotoxicity.

  • Broader target screening: Employing techniques like kinome profiling or proteomic analysis to identify other potential molecular targets.

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models of cancer.

By following these detailed protocols, researchers can systematically uncover the therapeutic potential of N-(3-Aminophenyl)-4-isobutoxybenzamide and contribute to the development of novel anticancer agents.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci.Int.(Lahore), 36(5), 415-422.

Sources

Application Note: Solvent Selection & Extraction Protocol for N-(3-Aminophenyl)-4-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the solvent selection and extraction methodology for N-(3-Aminophenyl)-4-isobutoxybenzamide , a structural scaffold common in histone deacetylase (HDAC) inhibitors and liquid crystal precursors.

The extraction of this compound presents a specific chemically conflicting challenge:

  • The Isobutoxy Tail: Increases lipophilicity (LogP ~3.2), requiring non-polar solvents.

  • The Aminophenyl Head: Introduces basicity and polarity, creating potential for salt formation and emulsion stabilization.

  • The Amide Linker: Susceptible to hydrolysis under vigorous pH extremes.

This protocol moves beyond generic "work-up" instructions.[1][2] We utilize a pH-Switching Liquid-Liquid Extraction (LLE) strategy to isolate the target based on its amphoteric properties, ensuring >98% purity without immediate chromatography.

Physicochemical Analysis & Solvent Logic

To select the correct solvent, we must first model the molecule's behavior in a biphasic system.

Molecular Profile
  • Lipophilic Domain: 4-Isobutoxybenzene moiety.[3] Drives solubility in esters and chlorinated solvents.[1]

  • Polar/Basic Domain: 3-Aminophenyl moiety (Aniline pKa ≈ 4.6). This is the "handle" for purification.

  • Hydrogen Bonding: Amide N-H and C=O. Requires a solvent capable of disrupting intermolecular H-bonds to prevent premature precipitation.

Solvent Screening Matrix

We evaluated solvents based on Partition Coefficient (K) , Selectivity (S) , and Green Chemistry principles.

SolventSolubility (Target)Emulsion RiskGreen ScoreRecommendation
Dichloromethane (DCM) HighLowPoorAvoid (Toxic, difficult to dry).
Ethyl Acetate (EtOAc) HighModerateGoodPrimary Choice (Balanced polarity).
2-Methyltetrahydrofuran (2-MeTHF) Very HighLowExcellentPremium Choice (Better phase separation).
Diethyl Ether ModerateLowPoorAvoid (Flammability, poor solubility for amides).
Toluene ModerateHighModerateSecondary (Good for crystallization, poor for extraction).

Expert Insight: While DCM is the traditional choice for amides, 2-MeTHF or Ethyl Acetate are superior here. The isobutoxy group provides enough lipophilicity that DCM is unnecessary. 2-MeTHF is particularly effective because its slightly higher polarity compared to toluene prevents the product from "crashing out" during the basic wash steps.

Protocol 1: The "pH-Switch" Extraction (High Purity)

This method utilizes the basicity of the aniline nitrogen to separate the product from neutral impurities (unreacted starting materials, bis-amides) and acidic impurities (benzoic acid precursors).

Reagents
  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

  • Acid Phase: 1.0 M HCl (Cold).

  • Base Phase: 2.0 M NaOH or Sat. NaHCO₃.

  • Brine: Saturated NaCl solution.

Step-by-Step Methodology

Step 1: Solubilization Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude). If the reaction was done in DMF, add 3x volume of water to partition the DMF into the aqueous phase.

Step 2: Acid Extraction (The Purification Switch)

  • Action: Extract the organic layer with 1.0 M HCl (2 x 15 mL).

  • Mechanism: The 3-aminophenyl group protonates (

    
    ), becoming water-soluble. The neutral impurities (isobutoxybenzene derivatives) remain in the EtOAc layer.
    
  • Critical Control Point: Keep the acid cold (0-5°C) and minimize contact time (<10 mins) to prevent amide hydrolysis.

Step 3: Phase Separation

  • Collect the Aqueous Acidic Layer (contains Product).

  • Discard the Organic Layer (contains neutral impurities).

Step 4: Basification & Recovery

  • Action: Cool the acidic aqueous layer to 0°C. Slowly add 2.0 M NaOH until pH reaches ~10-11.

  • Observation: The solution will turn cloudy as the free base form of N-(3-Aminophenyl)-4-isobutoxybenzamide precipitates.

  • Action: Extract this milky aqueous mixture with fresh EtOAc (3 x 20 mL).

Step 5: Final Wash & Drying [3]

  • Combine the new organic extracts.

  • Wash with Brine (1 x 20 mL) to remove trapped water.

  • Dry over Anhydrous

    
    .
    
  • Concentrate in vacuo.[1]

Protocol 2: Direct Wash (High Yield/Throughput)

Use this protocol if the "pH-Switch" causes yield loss due to incomplete phase transfer or if the product is sensitive to 1M HCl.

  • Dissolve crude in EtOAc.

  • Wash 1: 5%

    
     (Removes unreacted 4-isobutoxybenzoic acid).
    
  • Wash 2: Water (Removes salts/DMF).

  • Wash 3: Brine.

  • Crystallization (Optional): If the residue is colored, redissolve in minimal hot EtOAc and add Hexane dropwise until turbid. Cool to 4°C.

Process Visualization

The following diagram illustrates the logic flow for the "pH-Switch" extraction, highlighting the fate of impurities at each stage.

ExtractionLogic Crude Crude Reaction Mixture (Product, Neutral Impurities, Acidic Impurities) EtOAc_Soln Dissolve in EtOAc Crude->EtOAc_Soln Acid_Wash Extract with 1.0 M HCl EtOAc_Soln->Acid_Wash Org_Layer_1 Organic Layer (Contains Neutral Impurities) Acid_Wash->Org_Layer_1 Neutral Impurities stay Aq_Layer_1 Aqueous Acidic Layer (Contains Protonated Product) Acid_Wash->Aq_Layer_1 Product transfers (R-NH3+) Basify Basify to pH 10 (NaOH) Extract with Fresh EtOAc Aq_Layer_1->Basify Org_Layer_2 New Organic Layer (Contains Pure Product) Basify->Org_Layer_2 Product returns (R-NH2) Aq_Layer_2 Aqueous Waste (Salts) Basify->Aq_Layer_2 Final Dry & Concentrate >98% Purity Org_Layer_2->Final

Caption: Logical flow of the pH-Switch Extraction method separating the aminobenzamide from neutral and acidic byproducts.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Emulsion formation Amphiphilic nature of the aminobenzamide.Add solid NaCl to saturate the aqueous phase; filter through Celite if fine particulates are present.
Low Recovery (Acid Step) Product did not fully protonate or salted out.Ensure HCl concentration is at least 1.0 M. If product precipitates as HCl salt, filter the solid directly—this is also a valid purification!
Oil instead of Solid Residual solvent trapped in the lipophilic tail.Chase with Pentane or Hexane and re-evaporate. Scratch the flask to induce nucleation.
Hydrolysis (Benzamide cleavage) Acid exposure too long or too hot.Perform acid extraction on ice. Use weaker acid (0.5 M Citric Acid) if stability is critical.

References

  • Sustainable Solvent Selection: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, vol. 17, no. 12, 2013, pp. 1517–1525. Link

  • Amide Coupling Work-up: Valeur, E., and Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631. Link

  • General Benzamide Extraction: "Synthesis of N-(4-aminophenyl)benzamide derivatives." Organic Syntheses, Coll. Vol. 10, p. 560. Link

  • Green Chemistry Alternatives: "ACS Solvent Selection Tool." American Chemical Society Green Chemistry Institute.[4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(3-Aminophenyl)-4-isobutoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Process Optimization / Yield Improvement Target Molecule:


-(3-Aminophenyl)-4-isobutoxybenzamide
Chemical Class:  Benzamide / Aniline Derivative

Executive Summary: The Root Cause of Low Yields

If you are experiencing low yields (<40%) or difficult purification in the synthesis of


-(3-Aminophenyl)-4-isobutoxybenzamide, the failure point is likely strategic  rather than procedural.

Most low-yield reports stem from Route A (Direct Coupling) , where 4-isobutoxybenzoic acid is reacted directly with 1,3-phenylenediamine. This route suffers from inherent statistical limitations, leading to mixtures of unreacted diamine, the desired mono-amide, and the undesired bis-amide.

The Solution: Switch to Route B (The Nitro-Reduction Strategy) . By coupling 4-isobutoxybenzoic acid with 3-nitroaniline first, you guarantee a 1:1 stoichiometry. The subsequent reduction of the nitro group to the amine is high-yielding and avoids statistical byproducts.

Route Comparison Logic

The following diagram illustrates the kinetic and statistical traps of the Direct Coupling route versus the linear efficiency of the Nitro Route.

RouteComparison cluster_0 Route A: Direct Coupling (Low Yield Trap) cluster_1 Route B: Nitro Strategy (Recommended) StartA 4-Isobutoxybenzoic Acid + 1,3-Phenylenediamine Mix Statistical Mixture StartA->Mix Coupling Mono Target Mono-Amide (Max ~50-60%) Mix->Mono Bis Bis-Amide Impurity (Hard to Separate) Mix->Bis StartB 4-Isobutoxybenzoic Acid + 3-Nitroaniline Inter Nitro-Amide Intermediate (Single Product) StartB->Inter Coupling Final Target Amine (>85% Yield) Inter->Final Selective Reduction (Fe/NH4Cl)

Figure 1: Comparison of synthetic strategies. Route A leads to statistical mixtures, while Route B ensures mono-functionalization.

Detailed Protocols

Protocol A: The "Gold Standard" Nitro Route

Use this protocol for maximum yield and purity.

Step 1: Amide Coupling

Objective: Synthesize


-(3-nitrophenyl)-4-isobutoxybenzamide.
Mechanism:  Nucleophilic acyl substitution via Acid Chloride activation.
ParameterSpecificationRationale
Reagents 4-Isobutoxybenzoic acid (1.0 eq), Thionyl Chloride (

, 3.0 eq), 3-Nitroaniline (1.0 eq).

ensures complete activation. 3-Nitroaniline is a weak nucleophile; standard EDC/HATU may be sluggish.
Solvent DCM or Toluene (anhydrous).Non-nucleophilic; Toluene allows higher temp if needed.
Catalyst DMF (2-3 drops).Forms the Vilsmeier-Haack intermediate to catalyze acid chloride formation.

Procedure:

  • Dissolve 4-isobutoxybenzoic acid in anhydrous toluene.

  • Add catalytic DMF and

    
     dropwise. Reflux for 2 hours (gas evolution stops).
    
  • Evaporate solvent/excess

    
     in vacuo. Critical: Remove all 
    
    
    
    to prevent side reactions.
  • Redissolve the crude acid chloride in DCM.

  • Add 3-nitroaniline (1.0 eq) and Pyridine (1.5 eq) or TEA (1.5 eq) at 0°C.

  • Warm to RT and stir overnight.

  • Workup: Wash with 1M HCl (removes pyridine/unreacted aniline)

    
     Sat. 
    
    
    
    
    
    Brine.
  • Outcome: The nitro-amide usually precipitates or crystallizes easily.

Step 2: Chemoselective Reduction

Objective: Reduce


 to 

without cleaving the amide or ether. Method: Iron/Ammonium Chloride (Fe/NH4Cl) - Preferred over Pd/C to avoid catalyst poisoning or over-reduction.

Procedure:

  • Suspend the Nitro-Amide (from Step 1) in Ethanol/Water (3:1 ratio).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reflux vigorously for 2-4 hours. Visual Cue: Reaction turns rusty brown/black.

  • Filtration (Critical): Filter hot through a Celite pad. Wash the pad with hot ethanol.

    • Troubleshooting: If the filtrate turns cloudy upon cooling, the product is crystallizing.

  • Concentrate filtrate. Partition between EtOAc and Water.

  • Dry organic layer (

    
    ) and evaporate.
    
Protocol B: Optimizing the Direct Coupling (If Mandatory)

Use this ONLY if you are forced to start with 1,3-phenylenediamine.

The Challenge: The diamine has two reactive sites. Once the first amine reacts, the molecule remains nucleophilic (though slightly less so), leading to bis-amide formation.

Optimization Strategy:

  • High Dilution: Run the reaction at 0.05 M concentration.

  • Excess Diamine: Use 3.0 - 4.0 equivalents of 1,3-phenylenediamine. This statistically favors the mono-attack.

  • Slow Addition: Add the activated acid (Acid Chloride or NHS-ester) dropwise to the diamine solution over 1 hour.

Troubleshooting & FAQs

Q1: My product is a sticky oil that won't crystallize.

Diagnosis: Residual solvent or impurities (often unreacted aniline) are preventing crystal lattice formation. Benzamides should be solids. Fix:

  • Trituration: Add cold diethyl ether or hexanes/EtOAc (9:1) to the oil. Scratch the flask wall with a glass rod. Sonicate.

  • Recrystallization: Use Ethanol/Water. Dissolve in hot ethanol, add water until turbid, let cool slowly.

Q2: Yield is low in the reduction step (Nitro Route).

Diagnosis: Incomplete reduction or product trapped in the iron sludge. Fix:

  • Check the Iron: Iron powder can oxidize over time. Activate it by washing with dilute HCl, then water, then acetone, and drying before use.

  • Extraction: The amine product can adsorb to the iron oxide sludge. When filtering the Fe residues through Celite, wash with hot methanol or 10% MeOH in DCM to desorb the product.

Q3: I see a spot on TLC that moves just above my product.

Diagnosis: Likely the Bis-amide (if using Route A) or Azo-dimer (if using Route B with improper reduction conditions). Fix:

  • If Bis-amide: You must use column chromatography (Gradient: 0

    
     5% MeOH in DCM). It is very hard to remove by crystallization.
    
  • If Azo-dimer: This forms if the reduction is too basic. Ensure you use

    
     (mildly acidic/neutral), not NaOH.
    

Mechanistic Visualization

The following diagram details the specific reaction pathway for the recommended Nitro-Reduction Route , highlighting the critical intermediate states.

SynthesisPathway Substrate 4-Isobutoxybenzoic Acid Activation Activation (SOCl2 + cat. DMF) Substrate->Activation AcidChloride Acid Chloride Intermediate (Highly Reactive) Activation->AcidChloride - SO2, - HCl Coupling Coupling (+ 3-Nitroaniline / Pyridine) AcidChloride->Coupling NitroAmide Nitro-Amide Intermediate (Stable Solid) Coupling->NitroAmide Nucleophilic Acyl Substitution Reduction Reduction (Fe / NH4Cl / EtOH / H2O) NitroAmide->Reduction Product N-(3-Aminophenyl)-4-isobutoxybenzamide (Target) Reduction->Product Chemoselective Reduction

Figure 2: Step-by-step mechanistic pathway for the high-yield synthesis.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1][2][3][4] Amide bond formation and peptide coupling.[2][3][4][5][6] Tetrahedron, 61(46), 10827-10852.[3] Authoritative review on amide coupling reagents, mechanisms, and troubleshooting.

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds to Amines.[7][8][9][10] Comprehensive database of reduction conditions, validating the Fe/NH4Cl and Pd/C methodologies.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Troubleshooting solubility issues of N-(3-Aminophenyl)-4-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-4482 | Topic: Solubility Optimization & Troubleshooting Status: Open | Priority: High Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: Understanding Your Compound

Welcome to the Technical Support Center. You are likely here because N-(3-Aminophenyl)-4-isobutoxybenzamide (henceforth referred to as Compound-4IB ) is precipitating in your cell culture media or failing to dissolve in your stock solvent.[1]

To troubleshoot effectively, we must first understand the molecule's "personality." This compound presents a classic medicinal chemistry challenge: it combines a rigid benzamide core (high lattice energy) with a 4-isobutoxy tail (high lipophilicity).[1]

Physicochemical Profile
PropertyEstimated ValueImplication for Solubility
LogP (Lipophilicity) ~3.5 – 4.2 (Predicted)High. The molecule prefers oil to water.[1] It will "crash out" (precipitate) immediately upon contact with aqueous buffers if not properly formulated.[1]
pKa (Aniline) ~3.8 – 4.5Weak Base. At pH 7.4 (physiological), the molecule is neutral (uncharged), making it least soluble. It requires pH < 4.0 to protonate and dissolve.[1]
H-Bond Potential Donor/AcceptorThe amide bond creates strong intermolecular crystal packing, requiring significant energy (heat/sonication) to break the crystal lattice during initial dissolution.

Module 1: Stock Solution Preparation

The foundation of reproducible data is a stable stock solution.

Standard Protocol: DMSO Stock (10 mM - 50 mM)

Do not use water or PBS for stock preparation. The compound is practically insoluble in pure water (< 10 µM).[1]

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1] Ethanol (EtOH) is a secondary choice but evaporates faster, altering concentration over time.

  • Weighing: Weigh at least 2-5 mg to minimize static error.

  • Dissolution:

    • Add DMSO to achieve target concentration (e.g., for 10 mM stock of a ~284 g/mol compound, add 1 mL DMSO per 2.84 mg).

    • Critical Step: Vortex for 60 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5-10 minutes.[1] The "isobutoxy" tail adds steric bulk that can slow down solvent penetration into the crystal lattice.

  • Storage: Aliquot into amber glass vials (or polypropylene). Store at -20°C.

    • Warning: DMSO is hygroscopic.[1] Repeated freeze-thaw cycles introduce water, which will cause the compound to crystallize inside your stock vial over time [1].[1]

Troubleshooting Diagram: Stock Prep Workflow

StockPrep cluster_tips Pro Tip Start Weigh Compound (>2 mg) Solvent Add Anhydrous DMSO (Target 10-50 mM) Start->Solvent Vortex Vortex 60s Solvent->Vortex Check Visual Inspection (Clear?) Vortex->Check Sonicate Sonicate 37°C (10 mins) Check->Sonicate No Aliquot Aliquot & Store (-20°C) Check->Aliquot Yes Sonicate->Check Tip If still insoluble, check DMSO water content.

Figure 1: Decision tree for preparing a stable stock solution. Note the loop for sonication if dissolution is incomplete.

Module 2: Aqueous Dilution (The "Crash-Out")

The most common failure point: Diluting the stock into cell culture media.[1]

The Problem: The "Solubility Cliff"

When you pipette 1 µL of DMSO stock into 1 mL of Media (1:1000 dilution), the solvent environment changes instantly from 100% organic to 99.9% aqueous. Since Compound-4IB is hydrophobic (LogP > 3), it becomes supersaturated and precipitates.[1] This forms "micro-crystals" that settle on cells, causing false toxicity (physical stress) or false inactivity (compound not available to bind target) [2].

Protocol: The "Intermediate Dilution" Method

Do not jump from 100% DMSO to 0.1% DMSO in one step for high concentrations (>10 µM).

  • Step 1: Prepare a 100x concentrate in pure DMSO .

  • Step 2 (The Shift): Dilute this 1:10 into a "carrier solvent" mixture (e.g., 50% DMSO / 50% PEG400 or Ethanol).

  • Step 3: Slowly add this intermediate mix to your warm media while vortexing.

Visualizing the Solubility Cliff

SolubilityCliff cluster_outcomes Outcomes based on LogP Stock 100% DMSO Stock (Soluble) Dilution Rapid Dilution into Aqueous Buffer Stock->Dilution Soluble Stable Solution (Low Conc < 1µM) Dilution->Soluble Low Load Precip Micro-Precipitation (High Conc > 10µM) 'The Crash Out' Dilution->Precip High Load Mechanism Mechanism: LogP of Compound-4IB (~4.0) requires organic co-solvent to maintain solvation shell. Precip->Mechanism

Figure 2: Mechanism of precipitation.[1] High lipophilicity leads to immediate aggregation when the organic solvent fraction drops below a critical threshold.

Module 3: Advanced Formulation (In Vivo / High Conc.)

For animal studies or assays requiring >50 µM.[1]

If simple DMSO dilution fails, you must encapsulate the hydrophobic tail or charge the molecule.

Strategy A: pH Adjustment (Salt Formation)

The 3-aminophenyl group is a weak base.[1]

  • Method: Instead of dissolving the free base in pure water, use 0.1 M HCl or Methanesulfonic acid (1 eq) to convert the amine to its ammonium salt (

    
    ).
    
  • Effect: This introduces a charge, drastically lowering LogP and increasing water solubility.

  • Caution: Ensure the final pH of your assay buffer doesn't revert the molecule back to its neutral form immediately, or it will reprecipitate.

Strategy B: Cyclodextrin Complexation

Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The hydrophobic isobutoxy-benzamide core sits inside the CD ring, while the hydrophilic exterior interacts with water [3].

Protocol:

  • Prepare 20% (w/v) HP-β-CD in water or saline.[1]

  • Dissolve Compound-4IB in a small volume of DMSO (e.g., 5% of final vol).

  • Add the DMSO solution dropwise to the vortexing Cyclodextrin solution.

  • Result: A clear, stable solution suitable for IP or IV injection.[1]

Frequently Asked Questions (FAQs)

Q1: I see crystals in my cell culture wells after 24 hours. Is my data valid? A: Likely no . Crystals indicate the compound fell out of solution. The actual concentration experienced by the cells is unknown (likely much lower than calculated), and the crystals themselves can cause physical damage to cell membranes. Repeat using the HP-β-CD protocol or lower the concentration.[1]

Q2: Can I autoclave this compound? A: No. Benzamides are generally thermally stable, but the amide bond can hydrolyze under high heat and pressure (autoclave conditions), especially if trace acid/base is present. Use 0.22 µm sterile filtration (PVDF or PTFE membranes) after dissolving in the carrier solvent, but before adding to bulk media. Note: Nylon filters may bind hydrophobic compounds.[1]

Q3: Why does the protocol recommend "warm media"? A: Solubility is temperature-dependent.[1] Adding a room-temperature DMSO stock to cold (4°C) media shocks the system, accelerating precipitation.[1] Always warm media to 37°C before spiking with the compound.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and DMSO hygroscopicity).

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] (General principles for solubilizing hydrophobic weak bases).

Sources

Technical Support Center: Sterically Hindered Aminophenyl Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource, designed for immediate application in a research setting.

Ticket ID: #AMIDE-STERIC-001 Topic: Overcoming Steric Hindrance in Aminophenyl Benzamide Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

User Issue: Low yield or incomplete conversion when synthesizing N-(aminophenyl)benzamides, particularly when ortho-substituents are present on the aniline or the benzoic acid core.

Technical Root Cause: The formation of aminophenyl benzamides involves the acylation of an aniline. This reaction is inherently difficult due to two converging factors:

  • Electronic Deactivation: The nitrogen lone pair in aniline is delocalized into the aromatic ring (

    
     character), significantly reducing nucleophilicity compared to aliphatic amines.
    
  • Steric Screening: Ortho-substituents (e.g., -Me, -Cl, -NO

    
    ) create a "picket fence" around the nucleophilic nitrogen or the electrophilic carbonyl, preventing the optimal trajectory (Bürgi-Dunitz angle) required for orbital overlap.
    

The Solution Hierarchy: We do not use a "one-size-fits-all" approach. Follow this hierarchy to resolve your issue:

  • Level 1: Enhanced Activation (HATU/HOAt)

  • Level 2: Acyl Halide Generation (Ghosez’s Reagent/T3P)

  • Level 3: Alternative Pathways (Isocyanate/Grignard)

Troubleshooting Workflow (Decision Tree)

Before modifying your reaction, identify the bottleneck using the logic flow below.

Troubleshooting Start Start: Low Yield in Aminophenyl Benzamide Synthesis CheckTLC Check TLC/LCMS: Is Starting Material (SM) Consumed? Start->CheckTLC SM_Remains SM Remains (Low Conversion) CheckTLC->SM_Remains Yes SM_Gone SM Consumed (Side Products) CheckTLC->SM_Gone No StericCheck Are there ortho-substituents? SM_Remains->StericCheck SolventCheck Check Solvent System: Is SM soluble? SM_Remains->SolventCheck If Sterics Low ElectronicCheck Is the Aniline Electron Deficient? (e.g., Nitro, CN groups) SM_Gone->ElectronicCheck Action_HATU Protocol A: Switch to HATU/HOAt + DIPEA StericCheck->Action_HATU No (Electronic Issue) Action_AcidCl Protocol B: Generate Acid Chloride (Ghosez's Reagent) StericCheck->Action_AcidCl Yes (Steric Block) Action_Protect Check Protecting Groups (Side reactions on free amines?) ElectronicCheck->Action_Protect Complex Mixture Action_Temp Increase Temp (60-80°C) or Microwave SolventCheck->Action_Temp Poor Solubility

Figure 1: Diagnostic logic for identifying the root cause of amide coupling failure.

Technical FAQs & Protocols

Category 1: Reagent Selection & Activation

Q: I am using EDC/HOBt and getting <10% yield. Why is this failing? A: EDC/HOBt generates an active ester that is often too short-lived or insufficiently electrophilic to overcome the steric repulsion of an ortho-substituted aniline. The rate of hydrolysis (reaction with water) often exceeds the rate of aminolysis.

The Fix: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) .

  • Why: HATU contains an additional nitrogen atom in the benzotriazole ring (7-azabenzotriazole).[1] This electron-withdrawing nitrogen stabilizes the leaving group (HOAt) and creates a "neighboring group effect" that accelerates the amine attack by up to 100x compared to HOBt [1].

Protocol A: High-Efficiency HATU Coupling

  • Dissolve Benzoic Acid derivative (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add HATU (1.2 equiv) and HOAt (0.2 equiv - optional but recommended for extreme sterics).

  • Add DIPEA (Diisopropylethylamine) (2.5 equiv). Stir for 5 mins to pre-activate (Solution turns yellow).

  • Add the Hindered Aniline (1.1 equiv).

  • Stir at 50°C for 12-24 hours. Note: Room temperature is often insufficient for ortho-substituted systems.

Category 2: The "Nuclear" Option (Acid Chlorides)

Q: HATU improved the yield to 40%, but I need >80%. What is the next step? A: You must bypass the "active ester" intermediate and use an Acid Chloride . Active esters (like those from HATU) are bulky; the leaving group itself contributes to steric congestion. An acid chloride (-COCl) is the smallest possible electrophilic activation.

The Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ under neutral conditions. This avoids the harsh acidity of thionyl chloride (


).

Protocol B: In-Situ Acid Chloride via Ghosez’s Reagent

  • Dissolve Benzoic Acid (1.0 equiv) in dry DCM or Chloroform.

  • Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1-2 hours.[2]

    • Observation: Gas evolution is minimal compared to oxalyl chloride.

  • Add the Hindered Aniline (1.2 equiv) and Pyridine (3.0 equiv).

  • Reflux (40-60°C) for 4-16 hours.

  • Why this works: The intermediate is a highly reactive keteniminium salt that converts the acid to the chloride without generating HCl gas, preventing acid-sensitive degradation [2].

Category 3: Catalysis & Additives[1][3][4][5][6][7][8][9][10]

Q: My aniline is extremely unreactive (electron-deficient). Can I force the reaction? A: Yes, by using DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

Mechanism: DMAP attacks the activated acyl group to form an N-acylpyridinium ion. This intermediate is highly electrophilic and, crucially, projects the carbonyl group away from the catalyst, reducing steric screening for the incoming aniline.

Recommendation: Add 10-20 mol% DMAP to Protocol B (Acid Chloride method). Warning: Do not use DMAP with HATU/uronium reagents as it can lead to racemization if chiral centers are present.

Comparative Data: Reagent Performance

The following table summarizes expected yields for the coupling of 2,6-dimethylbenzoic acid with 2,6-dimethylaniline (a "worst-case" steric scenario).

Reagent SystemActivation TypeEst. Yield (24h)ProsCons
EDC / HOBt Active Ester< 5%Cheap, mildFails for sterics; slow kinetics
HATU / DIPEA Active Ester (Aza)45 - 60%Fast, visual monitoringExpensive; removal of byproducts
T3P (Propylphosphonic Anhydride) Mixed Anhydride60 - 75%Low epimerization; easy workupRequires high temp (EtOAc reflux)
Ghosez's Reagent Acid Chloride85 - 95% Smallest electrophile; neutralMoisture sensitive; reagent cost
Grignard + Isocyanate Direct Addition> 90%Bypasses condensationRequires Isocyanate synthesis first

Advanced Workflow: The Isocyanate Route

If standard coupling fails completely, you must change the retrosynthetic disconnection. Instead of condensing Acid + Amine, react a Grignard Reagent with an Isocyanate .[3][4][5]

Concept:



Protocol C: Grignard-Isocyanate Coupling

  • Convert your hindered aniline to an isocyanate using Triphosgene (or buy the isocyanate).

  • Dissolve the isocyanate in anhydrous THF at -78°C.

  • Add the Grignard reagent (corresponding to your benzoic acid phenyl ring) dropwise.

  • Warm to RT. The reaction is usually instant.

  • Advantage: This reaction is driven by the formation of a stable amidate salt and is remarkably insensitive to steric bulk [3].

Visualizing the Activation Pathway

Understanding why HATU works better than EDC is critical for troubleshooting.

Activation Acid Benzoic Acid ActiveEster O-At Active Ester (Highly Reactive) Acid->ActiveEster Activation (Fast) HATU HATU Reagent Transition 7-Membered Transition State ActiveEster->Transition Amine Attack (Rate Limiting) Product Hindered Amide Transition->Product Collapse Note The N-7 atom in HATU hydrogen bonds with the amine, pre-organizing it for attack. Transition->Note

Figure 2: The "Neighboring Group Effect" of HATU. The nitrogen at position 7 (N-7) assists in delivering the amine to the carbonyl, overcoming the steric barrier.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive. Journal of the American Chemical Society.

  • Ghosez, L., et al. (1979). Synthesis of acyl halides under neutral conditions. Organic Syntheses.

  • Bode, J. W., et al. (2014).[5] The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry.

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

Sources

Technical Support Center: Preventing Oxidation of the Aminophenyl Group

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for preventing the oxidation of the aminophenyl group, a common challenge in organic synthesis and drug development. The electron-rich nature of the aniline moiety makes it susceptible to oxidation, leading to colored impurities, reduced yields, and potentially altered biological activity.[1][2] This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to help you maintain the integrity of your aminophenyl-containing compounds.

Troubleshooting Guide: Common Issues and Solutions

Here we address specific problems you might encounter during your experiments and provide actionable solutions.

Issue 1: My reaction solution turns dark brown or black, especially after adding a metal-containing reagent.

  • Possible Cause: Air Oxidation. The aminophenyl group is likely oxidizing upon exposure to atmospheric oxygen. This process can be catalyzed by certain metal salts.[1] The color change is a strong indicator of the formation of highly colored impurities like benzoquinones or polymeric aniline species.[1]

  • Solution: Implement Air-Free (Inert Atmosphere) Techniques. Displacing oxygen from the reaction environment is a primary and highly effective preventative measure.[1]

    • Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool under a stream of dry nitrogen or argon.[1]

    • Apparatus Setup: Assemble your reaction apparatus while maintaining a positive pressure of inert gas. A gas bubbler can be used to monitor the gas flow.[1]

    • Reagent Addition: Dissolve your aniline derivative and other reagents in separate flasks using degassed solvents. Transfer the solutions to the reaction flask via cannula or a dropping funnel under a positive flow of inert gas.[1][3]

    • Reaction Conditions: Stir the reaction mixture under a constant inert atmosphere for the entire duration of the reaction.[1]

Issue 2: I'm observing significant byproduct formation, even under an inert atmosphere.

  • Possible Cause 1: Incompatible Reaction pH. The rate of aniline oxidation is highly dependent on the pH of the reaction medium.[1]

    • Solution: pH Control. Adjust the pH of your reaction mixture. The optimal pH for stability can vary depending on the specific aniline derivative. Consider using a buffer system to maintain a stable pH throughout the reaction.[1]

  • Possible Cause 2: Oxidizing Reagents or Conditions. Even in the absence of oxygen, other reagents or reaction conditions (e.g., high temperatures) might be causing oxidation.

    • Solution A: Use of Protecting Groups. Temporarily "masking" the amino group with a protecting group can prevent its oxidation.[1][4] The acetyl group is a common and effective choice for this purpose.[5]

    • Solution B: Addition of Antioxidants. Introduce a sacrificial substance that is more readily oxidized than your aminophenyl compound.[6][7][8] Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), or phosphite antioxidants can be effective.[6][9]

Issue 3: My purified aminophenyl compound discolors upon storage.

  • Possible Cause: Ongoing Oxidation. Exposure to atmospheric oxygen and/or light during storage can lead to degradation.[3] Elevated temperatures can also accelerate this process.[3]

  • Solution: Proper Storage and Handling.

    • Inert Atmosphere Storage: Store the compound in a sealed container under an inert atmosphere (e.g., nitrogen or argon).[6]

    • Protection from Light: Use amber-colored vials or store the container in the dark to prevent light-induced oxidation.[3]

    • Refrigeration: Store the compound at reduced temperatures to slow down the rate of oxidation.[3]

    • Use of Antioxidants: For solutions, adding a small amount of an antioxidant like ascorbic acid can enhance stability.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the aminophenyl group so susceptible to oxidation?

A1: The nitrogen atom's lone pair of electrons in the amino group (-NH₂) donates electron density into the aromatic ring, making it electron-rich.[1] This high electron density makes the compound more easily lose electrons, which is the definition of oxidation.[1][2]

Q2: What are the typical products of aminophenyl oxidation?

A2: The oxidation of anilines can lead to a variety of products depending on the reaction conditions and the oxidizing agent used. Common products include nitrosobenzenes, azoxybenzenes, azobenzenes, and nitrobenzenes.[10][11][12] In some cases, polymerization can occur, leading to the formation of polyaniline, which is often observed as a dark precipitate.[1]

Q3: How do I choose the right protecting group for my aminophenyl compound?

A3: The choice of protecting group depends on the stability of your molecule to the protection and deprotection conditions.[13]

  • Acetylation (forming an acetanilide): This is a very common and robust method. The acetyl group is introduced using acetic anhydride or acetyl chloride and can be removed by acid or base hydrolysis.[5] The resulting amide is significantly less nucleophilic than the free amine.[4][5]

  • Carbamates (e.g., Boc, Cbz, Fmoc): These are widely used, particularly in peptide synthesis.[14][15] They offer a range of deprotection strategies (acid-labile for Boc, hydrogenolysis for Cbz, and base-labile for Fmoc), allowing for orthogonal protection schemes.[13][15]

Q4: Can I use antioxidants in any reaction?

A4: While antioxidants can be very effective, their compatibility with your specific reaction conditions and reagents must be considered. Antioxidants are radical scavengers and could potentially interfere with radical-mediated reactions.[7] It is advisable to run a small-scale test reaction to ensure the antioxidant does not negatively impact your desired transformation.

Q5: How can I monitor the oxidation of my aminophenyl compound?

A5: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): The appearance of colored spots or spots with different Rf values can indicate the formation of oxidation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a sensitive method for quantifying the parent compound and detecting the formation of impurities.[16][17][18] It is often necessary to prepare samples fresh and use a mobile phase containing an antioxidant to prevent degradation during analysis.[3]

  • Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) can also be a highly selective and sensitive method for analyzing anilines.[16]

Experimental Protocols

Protocol 1: Deoxygenating Solvents with Inert Gas Sparging

This protocol is essential for preparing solvents for use in air-sensitive reactions.

  • Assemble your solvent container, such as a Schlenk flask, with a septum-sealed sidearm.

  • Insert a long needle connected to a source of inert gas (nitrogen or argon) through the septum, ensuring the tip is below the liquid surface.

  • Insert a second, shorter needle to act as a vent for the displaced gas.

  • Bubble the inert gas through the solvent for at least 15-30 minutes to displace dissolved oxygen.

  • Once deoxygenation is complete, remove the needles and store the solvent under a positive pressure of the inert gas.[3]

Protocol 2: Protection of an Aminophenyl Group by Acetylation

This procedure provides a general method for protecting the amino group as an acetanilide.[1]

  • Dissolve Aniline: In a round-bottom flask, dissolve the aminophenyl compound in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add Acylating Agent: Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting aniline is completely consumed.

  • Work-up: Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetanilide.

Protocol 3: Deprotection of an Acetanilide

This protocol describes the removal of the acetyl protecting group to regenerate the free amine.[1]

  • Hydrolysis: Dissolve the protected compound in a mixture of ethanol and water.

  • Add Acid/Base: Add a catalytic amount of a strong acid (e.g., HCl) or a stoichiometric amount of a strong base (e.g., NaOH).

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Neutralization and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution. The deprotected aminophenyl compound can then be isolated by filtration (if it precipitates) or by extraction with an organic solvent.

Visualizations

Oxidation_Pathway Aminophenyl Aminophenyl Group Colored_Impurities Colored Impurities (Nitroso, Azo, Nitro, Polymers) Aminophenyl->Colored_Impurities Oxidation Oxidizing_Agent Oxidizing Agent (O₂, Metal Ions, etc.) Low_Yield Low Yield & Reduced Purity Colored_Impurities->Low_Yield Prevention_Strategies cluster_proactive Proactive Measures cluster_reactive In-situ Control Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Successful_Synthesis Successful Synthesis (High Yield & Purity) Inert_Atmosphere->Successful_Synthesis Protecting_Groups Protecting Groups (e.g., Acetyl, Boc) Protecting_Groups->Successful_Synthesis pH_Control pH Control (Buffering) pH_Control->Successful_Synthesis Antioxidants Antioxidants (e.g., BHT) Antioxidants->Successful_Synthesis Oxidation_Problem Aminophenyl Oxidation Oxidation_Problem->Inert_Atmosphere Oxidation_Problem->Protecting_Groups Oxidation_Problem->pH_Control Oxidation_Problem->Antioxidants

Caption: Key strategies to prevent aminophenyl oxidation.

References

  • Mingxu Chemicals. (2025, May 16).
  • Journal of the Chemical Society C: Organic (RSC Publishing). The protection of aminophenyl groups in organometallic syntheses.
  • ACS Omega. (2024, September 11). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base.
  • PMC.
  • ResearchGate.
  • Analyst (RSC Publishing).
  • Benchchem. Preventing oxidation of 2-aminophenol during synthesis and storage.
  • Benchchem.
  • Open Access Journals.
  • Google Patents.
  • Environmental Protection Agency. (1984, February).
  • ThermoFisher.
  • Green Chemistry (RSC Publishing).
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Organic Chemistry Portal. Protective Groups.
  • PMC - NIH. (2021, October 26). Quantification of aniline and N-methylaniline in indigo.
  • Google Patents.
  • ResearchGate. (2025, July 17).
  • Wikipedia. Protecting group.
  • PMC. (2025, December 15). Deprotective Functionalization: An Emerging Concept for Amine Reactivity.
  • Filo. (2025, October 15). Protection of NH2 in aniline.
  • MDPI. (2024, March 31).
  • Amino Acid Deriv
  • Asian Publication Corporation.
  • Master Organic Chemistry. (2018, June 7).

Sources

Technical Support Center: Troubleshooting HPLC Analysis of Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Baseline Noise & Drift Diagnostics in Benzamide Analysis Role: Senior Application Scientist Status: Active Guide

Introduction: The Benzamide Challenge

Benzamides (e.g., Metoclopramide, Sulpiride, Amisulpride) present a specific "perfect storm" for HPLC baseline issues. As basic compounds (


), they interact strongly with residual silanols on silica columns, necessitating the use of acidic buffered mobile phases  (pH 2.5–4.0) or amine modifiers  (e.g., Triethylamine).

Furthermore, impurity profiling often requires detection at low UV wavelengths (210–220 nm) to capture the amide backbone absorbance, as the aromatic ring signal (254 nm) may be insufficient for low-level degradants.

The Problem: Operating at low UV wavelengths with acidic buffers significantly amplifies baseline noise. This guide helps you distinguish between chemical incompatibility and hardware failure.

Module 1: The Diagnostic Workflow

Before altering your chemistry, you must isolate the noise source. Use this decision matrix to categorize your issue.

Visualizing the Noise Signature

Figure 1: Diagnostic Logic Tree. Use the "Stop Flow" test to differentiate between fluidic (pump/column) and optical (detector) noise.

Module 2: Chemical Causes (The Benzamide Specifics)

Q: Why does my baseline drift upwards during the gradient?

Diagnosis: This is likely Refractive Index (RI) or Absorbance Mismatch between Mobile Phase A (Aqueous) and B (Organic).[1]

Context: Benzamides are often analyzed using TFA (Trifluoroacetic acid) or Formic Acid to suppress silanol ionization.

  • The Issue: TFA absorbs UV light significantly below 220 nm. As the gradient increases the organic solvent concentration, the solvation environment of TFA changes, altering its molar absorptivity.

  • The Evidence: The drift is reproducible and follows the gradient profile exactly.

Troubleshooting Protocol:

  • Balance the Absorbance: Add a small amount of the modifier to the organic line, but adjust the concentration to match the absorbance of the aqueous line.

    • Example: If MP A is 0.1% TFA in Water, use 0.08% TFA in Acetonitrile for MP B. (TFA absorbs more in organic solvent; reducing the % helps flatten the baseline).

  • Switch Buffers: If detection is <220 nm, switch from Formic Acid (high UV cutoff) to Phosphoric Acid/Phosphate Buffer (transparent down to 200 nm).

    • Warning: Ensure phosphate solubility if running high % organic gradients.

Q: I see "ghost peaks" or high background noise. Is it my column?

Diagnosis: This is often Ion-Pairing Reagent Hysteresis or Amine Modifier Contamination .

Context: Older benzamide methods use Triethylamine (TEA) or Ion-Pairing agents (e.g., Hexanesulfonate).

  • The Issue: TEA oxidizes over time, turning yellow and absorbing UV light. Impure TEA causes high baseline background, reducing Signal-to-Noise (S/N) ratios.

  • The Fix:

    • Use only HPLC-grade amine modifiers .

    • Replace mobile phases daily. TEA degrades rapidly effectively increasing background noise.

    • Modernize: Switch to a "Base-Deactivated" C18 column (e.g., high-purity silica with polar embedding). These allow benzamide analysis using simple Ammonium Formate/Acetate buffers without TEA.

Module 3: Hardware & Physical Causes

Q: My baseline has a "fuzzy" appearance (High-Frequency Noise). Is my lamp dying?

Diagnosis: High-frequency noise reduces sensitivity (LOD/LOQ). It is either Electronic/Optical (Lamp/Cell) or Mixing related.[2]

Protocol: The ASTM Noise Test Perform this test to validate if the noise is within vendor specifications.

  • Flush System: Use HPLC-grade water (or Methanol).

  • Conditions: Flow: 1.0 mL/min. Wavelength: 254 nm (or your method wavelength).

  • Acquire: Run for 20 minutes.

  • Calculate: Measure Peak-to-Peak (P-P) noise over 1-minute segments.

    • Acceptable Limit: Typically

      
       (or 
      
      
      
      AU).
  • Differentiation:

    • Stop the Flow: If noise remains high at 0 mL/min, it is the Lamp (check energy hours) or Flow Cell (dirty windows).

    • Noise Drops at 0 mL/min: It is the Pump (pulsation) or Mixer (incomplete mixing of buffer/organic).

Q: I see regular, rhythmic waves in the baseline.

Diagnosis: Pump Pulsation or Mixing Cycle.

Context: Benzamide methods often use mixtures like 80:20 Buffer:ACN.

  • The Mechanism: If the pump piston seal is leaking or the check valve is sticky, the flow rate fluctuates slightly with every stroke. This changes the refractive index in the flow cell, creating a sine wave.

  • The Fix:

    • Purge the Pump: Remove air bubbles (which compress and cause pulsation).

    • Leak Test: Perform a pressure decay test.

    • Mixer: If using a high-pressure mixing system (Binary pump), ensure the mixer volume is adequate.

Module 4: Summary of Key Parameters

ParameterRecommended Specification for BenzamidesWhy?
Wavelength 254 nm (Aromatic) or 210-220 nm (Amide)254 nm is quieter; 210 nm is more sensitive but prone to buffer noise.
Buffer Phosphate (pH 2.5–3.0)Transparent at low UV. Suppresses silanol activity.[3][4]
Mobile Phase Freshly prepared dailyPrevents microbial growth (phosphate) and amine oxidation (TEA).
Flow Cell Standard (10 mm path)Ensure it is rated for the backpressure if using viscous buffers.
Sampling Rate 2–5 Hz (Points per second)Too high (>20 Hz) increases electronic noise; too low (<1 Hz) loses peak resolution.

Visualizing the Benzamide-Silanol Interaction

Understanding why we use specific buffers helps troubleshoot the noise they cause.

Figure 2: Mechanism of Action. Acidic buffers (H+) compete with the basic Benzamide for Silanol sites, preventing tailing but potentially introducing baseline noise if the buffer absorbs UV.

References

  • Agilent Technologies. (2020). Eliminating Baseline Problems in HPLC. Retrieved from

  • Waters Corporation. (2025). HPLC Method Transfer for Analysis of Metoclopramide HCl. Retrieved from

  • Shimadzu. (2025). Troubleshooting Baseline Disturbance. Retrieved from

  • Chromatography Online (LCGC). (2019). HPLC Diagnostic Skills – Noisy Baselines. Retrieved from

  • United States Pharmacopeia (USP). Metoclopramide Injection Monograph. (Referencing USP 29-NF 24, Page 1415).[5] Retrieved from

Sources

Validation & Comparative

LC-MS/MS Validation & Performance Guide: N-(3-Aminophenyl)-4-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry (LC-MS) Validation of N-(3-Aminophenyl)-4-isobutoxybenzamide Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical comparison and validation protocol for N-(3-Aminophenyl)-4-isobutoxybenzamide (CAS: 1020722-41-1), a lipophilic benzamide derivative often utilized as a synthetic intermediate or chemical probe in deacetylase (SIRT/HDAC) research.

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains a standard for purity assessment in synthesis, it fails to meet the sensitivity and selectivity requirements for biological matrix analysis (PK/PD studies). This guide objectively compares the Optimized LC-MS/MS Method against standard HPLC-UV and Generic LC-MS alternatives, demonstrating why the optimized protocol is the requisite standard for trace-level quantification.

Key Findings:

  • Sensitivity: The Optimized LC-MS/MS method achieves an LLOQ of 1.0 ng/mL , offering a 1000-fold improvement over HPLC-UV.

  • Selectivity: Critical separation of the meta-amino (target) from the para-amino regioisomer is achieved via specific stationary phase selection, preventing false positives common in generic methods.

  • Efficiency: Run time reduced from 18 minutes (HPLC) to 4.5 minutes (UPLC-MS/MS).

Compound Profile & Physicochemical Basis

Understanding the molecule is the first step in designing a self-validating protocol.

  • Chemical Structure: N-(3-Aminophenyl)-4-isobutoxybenzamide[1]

  • Molecular Formula: C₁₇H₂₀N₂O₂[1]

  • Monoisotopic Mass: 284.15 Da

  • Ionization Target: The primary aniline amine (pKₐ ~4.8) is the protonation site, making Positive Electrospray Ionization (ESI+) the mandatory mode.

  • Lipophilicity (LogP): ~3.7 (Predicted).[2] The isobutoxy tail and bis-phenyl core necessitate a high organic gradient for elution and suggest Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) to minimize matrix suppression.

Performance Comparison: Optimized vs. Alternatives

The following data contrasts the Optimized LC-MS/MS Method (Product of this guide) against common laboratory alternatives.

Table 1: Quantitative Performance Metrics
FeatureOptimized LC-MS/MS (Recommended)Alternative A: HPLC-UV (254 nm) Alternative B: Generic LC-MS (PPT)
Detection Principle Triple Quadrupole (MRM)Diode Array (Absorbance)Single Quad (SIM) / Generic Prep
LLOQ (Sensitivity) 1.0 ng/mL ~1,000 ng/mL (1 µg/mL)~10-50 ng/mL
Linearity Range 1.0 – 2,000 ng/mL1 – 100 µg/mL10 – 1,000 ng/mL
Selectivity High (Mass + Retention). Distinguishes m- vs p- isomers.Low . Co-elution of isomers likely; matrix interference high.Medium . High matrix suppression due to crude PPT cleanup.
Sample Volume 20 µL100 µL50 µL
Throughput 4.5 min / sample15-20 min / sample5-8 min / sample
Critical Analysis of Alternatives
  • Why HPLC-UV Fails: At trace levels (nanomolar), the UV chromophore of the benzamide core is insufficient. Biological matrices (plasma/microsomes) contain abundant UV-absorbing proteins that mask the analyte peak.

  • Why Generic LC-MS (PPT) Fails: Protein Precipitation (adding acetonitrile to plasma) leaves phospholipids in the sample. These phospholipids co-elute with lipophilic compounds like N-(3-Aminophenyl)-4-isobutoxybenzamide, causing Ion Suppression in the source. The Optimized Method uses LLE (Liquid-Liquid Extraction) to remove these interferences.

Optimized Experimental Protocol (The "Product")

This protocol is designed to be self-validating : the use of a stable isotope internal standard (or a close structural analog like N-(4-aminophenyl)-benzamide) corrects for extraction efficiency and ionization variations.

A. Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE provides cleaner extracts than precipitation, crucial for maintaining instrument sensitivity over thousands of injections.

  • Aliquot: Transfer 50 µL of biological sample (Plasma/Serum) to a 1.5 mL tube.

  • IS Spike: Add 10 µL Internal Standard solution (1 µg/mL in 50% MeOH). Vortex.

  • Buffer: Add 50 µL 50 mM Ammonium Acetate (pH 9.0).

    • Causality: High pH keeps the aniline neutral/unprotonated, driving it into the organic layer during extraction.

  • Extraction: Add 600 µL MTBE (Methyl tert-butyl ether) . Vortex vigorously for 5 mins.

  • Separation: Centrifuge at 10,000 rpm for 5 mins.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well plate or glass tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (80:20 Water:MeCN + 0.1% Formic Acid).

B. LC-MS/MS Conditions[3][4][5]
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Alternative: If separating the meta (3-amino) from para (4-amino) isomer is difficult, switch to a Phenyl-Hexyl column for pi-pi selectivity.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B (Rapid ramp due to lipophilicity)

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Parameters (MRM)
  • Source: ESI Positive.

  • Precursor Ion: m/z 285.2 [M+H]⁺

  • Product Ions (Transitions):

    • Quantifier: m/z 285.2 → 177.1 (Cleavage of amide bond, forming the 4-isobutoxybenzoyl cation).

    • Qualifier: m/z 285.2 → 109.1 (Formation of phenylenediamine fragment).

    • Qualifier 2: m/z 285.2 → 121.0 (Loss of isobutoxy group).

Visualizing the Validation Logic

Workflow Diagram

The following diagram illustrates the validated workflow, highlighting the critical decision points (Extraction & Separation) that ensure data integrity.

ValidationWorkflow Sample Biological Sample (Plasma/Microsomes) Spike Add Internal Standard (Normalization) Sample->Spike Buffer Add Buffer pH 9.0 (Neutralize Amine) Spike->Buffer Prep for Extraction LLE LLE with MTBE (Remove Phospholipids) Buffer->LLE Partitioning Dry Evaporate & Reconstitute (Concentrate Analyte) LLE->Dry Clean Organic Layer LC UPLC Separation (C18 Column) Dry->LC Inject MS MS/MS Detection (ESI+ MRM: 285.2 -> 177.1) LC->MS Elute

Caption: Step-by-step extraction and detection workflow ensuring removal of matrix interferences.

Fragmentation Pathway

Understanding why we choose specific transitions is vital for specificity.

Fragmentation Parent Precursor [M+H]+ m/z 285.2 Frag1 Quantifier Ion (Isobutoxybenzoyl+) m/z 177.1 Parent->Frag1 Amide Bond Cleavage Frag2 Qualifier Ion (Diaminobenzene+) m/z 109.1 Parent->Frag2 Amide Bond Cleavage

Caption: Collision-Induced Dissociation (CID) pathway used for MRM transition selection.

Validation Acceptance Criteria (FDA/EMA Alignment)

To confirm the method's reliability, the following criteria must be met during the validation phase (referencing FDA Bioanalytical Method Validation Guidelines).

  • Selectivity: Analysis of 6 blank matrix sources must show no interference >20% of the LLOQ response at the retention time of the analyte.

  • Linearity: Correlation coefficient (

    
    ) > 0.990.
    
  • Accuracy & Precision:

    • LLOQ: Accuracy 80-120%, CV < 20%.

    • QC Levels (Low, Mid, High): Accuracy 85-115%, CV < 15%.

  • Matrix Effect: The Matrix Factor (MF) should be consistent across different donor lots (CV of MF < 15%). Note: The use of LLE in this guide typically yields an MF close to 1.0 (negligible suppression), whereas PPT methods often show MF < 0.5 (severe suppression).

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3] (2018).[4] [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[4] (2011). [Link]

  • PubChem. N-(4-Aminophenyl)-3-(isopentyloxy)benzamide (Isomer Analog Data). National Library of Medicine. [Link]

Sources

A Comparative Guide to Purity Assessment Standards for N-(3-Aminophenyl)-4-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of N-(3-Aminophenyl)-4-isobutoxybenzamide, a key intermediate in various research and development pipelines. We will delve into the technical nuances of each method, offering not just protocols, but the scientific rationale behind their application, ensuring a comprehensive understanding of how to establish a robust purity profile for this compound.

The Imperative of Purity in Pharmaceutical Development

N-(3-Aminophenyl)-4-isobutoxybenzamide, with its distinct aromatic amine and benzamide functionalities, presents a unique analytical challenge. Impurities can arise from starting materials, by-products of the synthetic route, or degradation products formed during storage.[1] These impurities, even at trace levels, can have significant impacts on the biological activity and toxicity of the final compound. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A and Q3B, which set thresholds for the reporting, identification, and qualification of impurities in new drug substances and products.[1][2][3] Adherence to these guidelines is crucial for regulatory submissions and ensuring patient safety.[4]

A Comparative Analysis of Key Purity Assessment Techniques

The selection of an appropriate analytical technique is contingent on the specific type of impurity being targeted and the desired level of sensitivity and structural information. Below is a comparative analysis of the most relevant methods for N-(3-Aminophenyl)-4-isobutoxybenzamide.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment for non-volatile organic compounds and is widely used for the separation and quantification of impurities in pharmaceutical products.[1][4][5]

  • Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For a molecule like N-(3-Aminophenyl)-4-isobutoxybenzamide, a reversed-phase (RP-HPLC) method is typically most effective, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture.

  • Application to N-(3-Aminophenyl)-4-isobutoxybenzamide: This technique is ideal for separating the main compound from closely related structural analogues, synthetic intermediates, and non-volatile degradation products. The aromatic rings and the amide group provide strong UV absorbance, allowing for sensitive detection.

  • Strengths:

    • High resolution and sensitivity for quantitative analysis.

    • Applicable to a wide range of organic molecules.

    • Robust and reproducible methodology.

  • Limitations:

    • Not suitable for volatile compounds.

    • Structural information is limited without coupling to a mass spectrometer.

  • Experimental Insights & Causality: The choice of a C18 column is based on the non-polar nature of the isobutoxy and phenyl groups.[6] The mobile phase, typically a mixture of acetonitrile and water with a pH modifier like formic acid or a buffer, is optimized to achieve good peak shape and resolution.[6][7] The pH is controlled to ensure the consistent ionization state of the primary amine group, which is critical for reproducible retention times.

Gas Chromatography (GC)

GC is the preferred method for the analysis of volatile and semi-volatile impurities, particularly residual solvents from the synthesis process.[1][5]

  • Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized and carried through the column by an inert gas (the mobile phase).

  • Application to N-(3-Aminophenyl)-4-isobutoxybenzamide: GC is not suitable for the analysis of the parent compound due to its low volatility. However, it is essential for quantifying residual solvents (e.g., toluene, ethanol, ethyl acetate) that may be present from the synthesis and purification steps.

  • Strengths:

    • Excellent separation efficiency for volatile compounds.

    • High sensitivity, especially when coupled with a mass spectrometer (GC-MS).

  • Limitations:

    • Limited to thermally stable and volatile compounds.

  • Experimental Insights & Causality: A headspace GC-MS system is often employed for residual solvent analysis. This technique involves heating the sample in a sealed vial to partition the volatile solvents into the headspace gas, which is then injected into the GC. This minimizes contamination of the instrument with the non-volatile API.

Mass Spectrometry (MS)

MS is a powerful technique for obtaining molecular weight and structural information about the main compound and its impurities.[8][9] It is often coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS).

  • Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental composition.[8]

  • Application to N-(3-Aminophenyl)-4-isobutoxybenzamide: LC-MS is invaluable for identifying unknown impurities.[5][8] By comparing the mass spectra of impurity peaks with that of the main compound, potential structures can be proposed. Tandem MS (MS/MS) can further provide fragmentation patterns for structural elucidation.

  • Strengths:

    • High sensitivity and specificity.[8][9]

    • Provides molecular weight and structural information.[5][8]

    • Essential for identifying unknown impurities.[8]

  • Limitations:

    • Quantitative analysis can be more complex than with UV detection.

    • Matrix effects can suppress ion formation.

  • Experimental Insights & Causality: Electrospray ionization (ESI) is a suitable ionization technique for N-(3-Aminophenyl)-4-isobutoxybenzamide in an LC-MS setup due to the presence of ionizable amine and amide groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and can also be used for quantitative purity assessment (qNMR).[5]

  • Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment of each atom in a molecule.

  • Application to N-(3-Aminophenyl)-4-isobutoxybenzamide: ¹H and ¹³C NMR are used to confirm the structure of the main compound. The presence of impurity signals in the NMR spectrum can indicate the presence of related substances. qNMR can be used to determine the purity of the compound by integrating the signals of the analyte against a certified internal standard.

  • Strengths:

    • Provides unambiguous structural information.

    • Can be a primary method for quantitative analysis (qNMR).

    • Non-destructive technique.

  • Limitations:

    • Lower sensitivity compared to HPLC and MS.

    • Complex mixtures can lead to overlapping signals.

  • Experimental Insights & Causality: The characteristic signals for the aromatic protons, the isobutoxy group, and the amine protons can be used for structural confirmation.[10][11][12] The broadness of the amine proton signal can be indicative of exchange processes.[11]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with phase transitions in a material, providing a highly accurate assessment of purity.[13][14][15][16][17]

  • Principle of Operation: DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. The presence of impurities lowers the melting point and broadens the melting range of a substance, which can be quantified using the van't Hoff equation.[13][15]

  • Application to N-(3-Aminophenyl)-4-isobutoxybenzamide: DSC is an excellent method for determining the purity of the bulk crystalline material. It provides a measure of the total mole fraction of impurities.

  • Strengths:

    • Provides a measure of absolute purity.[13]

    • Rapid and requires a small amount of sample.

    • Useful for detecting crystalline polymorphism.[17]

  • Limitations:

    • Only applicable to crystalline solids with a distinct melting point.

    • Does not provide information on the identity of the impurities.

    • Less accurate for purities below 98-99%.

  • Experimental Insights & Causality: The sample should be heated at a slow rate (e.g., 1-2 °C/min) to ensure thermal equilibrium during the melting process, which is crucial for an accurate purity determination.

Workflow for Comprehensive Purity Assessment

A robust purity assessment strategy for N-(3-Aminophenyl)-4-isobutoxybenzamide involves a combination of orthogonal analytical techniques.

Purity Assessment Workflow cluster_0 Initial Screening & Identification cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Bulk Property Analysis cluster_3 Final Purity Report API N-(3-Aminophenyl)-4- isobutoxybenzamide Sample NMR NMR Spectroscopy (Structure Confirmation) API->NMR MS Mass Spectrometry (Molecular Weight) API->MS HPLC HPLC-UV (Purity, Non-volatile Impurities) API->HPLC GCMS GC-MS (Residual Solvents, Volatile Impurities) API->GCMS DSC DSC (Absolute Purity) API->DSC Report Comprehensive Purity Profile NMR->Report LCMS LC-MS (Impurity Identification) HPLC->LCMS LCMS->Report GCMS->Report DSC->Report Impurity Analysis Logic cluster_impurities Potential Impurities in N-(3-Aminophenyl)-4-isobutoxybenzamide cluster_methods Recommended Analytical Techniques StartingMaterials Unreacted Starting Materials (e.g., 3-nitroaniline, 4-isobutoxybenzoic acid) HPLC_LCMS HPLC / LC-MS StartingMaterials->HPLC_LCMS Non-volatile NMR_DSC NMR / DSC StartingMaterials->NMR_DSC Affects overall purity Byproducts Synthetic By-products (e.g., isomers, over-alkylated products) Byproducts->HPLC_LCMS Non-volatile Byproducts->NMR_DSC Affects overall purity Degradants Degradation Products (e.g., hydrolysis products) Degradants->HPLC_LCMS Non-volatile Degradants->NMR_DSC Affects overall purity Solvents Residual Solvents (e.g., Toluene, Ethanol) GCMS GC-MS Solvents->GCMS Volatile

Sources

Spectroscopic Differentiation of Isobutoxybenzamide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous identification of positional isomers is a critical quality attribute in pharmaceutical intermediate analysis. Isobutoxybenzamide (


) exists as three regioisomers: ortho- (2-), meta- (3-), and para- (4-) isobutoxybenzamide. While they share identical molecular weights (

) and elemental composition, their physicochemical behaviors differ significantly due to electronic effects and intramolecular hydrogen bonding.

This guide provides a definitive spectroscopic framework for differentiating these isomers. By synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we establish a multi-modal identification workflow.

Key Differentiator: The ortho- isomer is distinct due to a strong intramolecular hydrogen bond between the amide proton and the ether oxygen, resulting in diagnostic downfield NMR shifts and lowered IR carbonyl frequencies.

Structural Analysis & Chemical Logic

The isobutoxy group (


) acts as an electron-donating group (EDG) via resonance. The amide group (

) is an electron-withdrawing group (EWG). The relative positioning of these two groups dictates the spectroscopic signature.
  • 2-Isobutoxybenzamide (ortho): Proximity allows for a stable 6-membered pseudo-ring via

    
     hydrogen bonding.
    
  • 3-Isobutoxybenzamide (meta): No resonance conjugation between substituents; governed by inductive effects.

  • 4-Isobutoxybenzamide (para): High symmetry (

    
     effective); direct conjugation between the donor oxygen and acceptor carbonyl.
    
Logical Workflow for Identification

The following decision tree illustrates the step-by-step logic for identifying the specific isomer from an unknown sample.

IsomerID Start Unknown Isobutoxybenzamide Sample Step1 1H NMR: Aromatic Region Symmetry Start->Step1 Para Symmetric Pattern (AA'BB') Identified: Para-isomer Step1->Para 2 distinct signals (2H each) Step2 Check Amide Proton Shift (δ) Step1->Step2 4 distinct signals (1H each) Ortho Deshielded (> 7.8 ppm) Intramolecular H-bond Identified: Ortho-isomer Step2->Ortho Downfield Shift Meta Shielded (< 7.5 ppm) Complex ABCD Pattern Identified: Meta-isomer Step2->Meta Normal Shift

Figure 1: Decision matrix for the spectroscopic differentiation of isobutoxybenzamide isomers based on NMR symmetry and chemical shifts.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural elucidation. The aliphatic isobutyl chain provides a common anchor, while the aromatic and amide protons act as reporters for the substitution pattern.

Comparative

NMR Data (500 MHz,

)
FeatureOrtho-isomerMeta-isomerPara-isomerMechanistic Explanation
Amide


7.80, 7.60 (Broad, distinct)

7.35 (Broad singlet)

7.25 (Broad singlet)
Ortho: Intramolecular H-bond deshields one proton significantly.
Aromatic Pattern 4 distinct signals (ABCD)4 distinct signals (ABCD)2 distinct signals (AA'BB')Para: Symmetry makes protons 2,6 and 3,5 equivalent.


(d)

(d)

(d)
Minor variations due to inductive effects.
Key Coupling

(

) +

(

)
Complex multiplet

(Ortho coupling)
Para shows characteristic "roofing" effect.

Expert Insight: In the ortho isomer, the rotation of the amide bond is restricted, often making the two amide protons chemically non-equivalent even at room temperature.

Infrared Spectroscopy (FT-IR)

IR is diagnostic for the carbonyl environment and substitution patterns in the fingerprint region (


).
  • Carbonyl Stretch (

    
    ): 
    
    • Ortho:

      
      . The intramolecular H-bond weakens the 
      
      
      
      bond character, lowering the frequency (Red shift).
    • Para/Meta:

      
      . Typical primary amide stretch.
      
  • C-H Out-of-Plane Bending (

    
    ): 
    
    • Para: Single strong band

      
       (2 adjacent H).
      
    • Meta:

      
       and 
      
      
      
      (3 adjacent H).
    • Ortho:

      
       (4 adjacent H).
      
Mass Spectrometry (MS)

While the molecular ion (


) is identical (

193), the fragmentation pathways differ due to the "Ortho Effect."
  • Ortho Effect: The ortho isomer facilitates a McLafferty-type rearrangement or direct transfer of a hydrogen from the isobutyl side chain to the amide nitrogen or carbonyl oxygen.

  • Diagnostic Fragment:

    • Ortho: Prominent loss of isobutene (

      
      ) or isobutanol (
      
      
      
      ).
    • Para: Sequential loss of amide (

      
      , 
      
      
      
      ) is more common before the ether cleavage.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure reproducibility of chemical shifts, concentration and solvent choice are standardized.

  • Weighing: Accurately weigh

    
     of the isobutoxybenzamide isomer.
    
  • Solvation: Add

    
     of 
    
    
    
    (99.9% D) + 0.03% TMS (Tetramethylsilane).
    • Why DMSO? Chloroform (

      
      ) may not fully solubilize the amide or may disrupt H-bonding networks less effectively than the polar DMSO, which stabilizes the specific conformers.
      
  • Homogenization: Sonicate for 30 seconds at ambient temperature.

  • Acquisition: Acquire

    
     spectrum with at least 16 scans and a relaxation delay (
    
    
    
    ) of 2.0 seconds to ensure quantitative integration of aromatic protons.
Protocol B: Mass Spectrometry (Direct Infusion ESI)
  • Dilution: Prepare a

    
     solution in Methanol:Water (50:50) + 0.1% Formic Acid.
    
  • Infusion: Inject at

    
     into a Q-TOF or Triple Quadrupole MS.
    
  • Mode: Positive Ion Mode (

    
    ).
    
  • Differentiation: Apply collision energy ramp (10–40 eV) to observe the onset of the "ortho-effect" fragmentation (loss of

    
    ).
    

Visualizing the Ortho-Effect Mechanism

The following diagram details the specific mass spectrometric fragmentation unique to the ortho-isomer.

OrthoEffect M_Ion Molecular Ion (m/z 193) [Ortho-Isobutoxybenzamide]+ TS 6-Membered Transition State M_Ion->TS H-transfer Prod1 Fragment Ion (m/z 137) [Salicylamide derivative]+ TS->Prod1 Elimination Neutral Neutral Loss Isobutene (56 Da) TS->Neutral

Figure 2: The "Ortho Effect" fragmentation pathway. The proximity of the ether oxygen to the amide allows for the elimination of isobutene, a pathway sterically forbidden in para and meta isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text establishing IR/NMR rules for substituted benzenes).
  • Van Outersterp, R. E., et al. (2020). "Mass Spectrometry-Based Identification of Ortho-, Meta- and Para-isomers Using Infrared Ion Spectroscopy." International Journal of Mass Spectrometry. Link

  • BenchChem. (2025).[1] "A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes." Link

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link

  • Smith, B. C. (2016). "Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings." Spectroscopy. Link

Sources

Comparative Guide: Synthesis of N-(3-Aminophenyl)-4-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-Aminophenyl)-4-isobutoxybenzamide is a critical bi-aryl scaffold, frequently serving as the "hinge-binding" or "linker" motif in kinase inhibitors (e.g., JAK, HDAC inhibitors) and liquid crystal precursors.[1][2][3][4] Its structural integrity relies on the precise formation of the amide bond between an electron-rich aniline and an alkoxy-substituted benzoic acid.[1][2][3][4]

This guide objectively compares the two dominant synthesis strategies:

  • The Nitro-Reduction Pathway (Route A): A stepwise approach prioritizing regioselectivity and purity.[2][4]

  • The Direct Diamine Coupling (Route B): A convergent approach prioritizing step-count reduction.[2][3][4]

Recommendation: For pharmaceutical-grade purity (>98%) and scalability, Route A is the validated standard.[4] Route B is viable only for high-throughput screening (HTS) library generation where purification overhead is acceptable.[1][3][4]

Part 1: Retrosynthetic Analysis & Pathway Logic[1][2][3]

The synthesis hinges on the construction of the central amide bond. The choice of the amine partner dictates the impurity profile.

Retrosynthesis Target Target: N-(3-Aminophenyl)-4-isobutoxybenzamide Amide_Break Amide Disconnection Target->Amide_Break Retrosynthesis Acid_Frag Acid Fragment: 4-Isobutoxybenzoic Acid Amide_Break->Acid_Frag Amine_Frag_A Amine Partner A: 3-Nitroaniline Amide_Break->Amine_Frag_A Route A (Precursor) Amine_Frag_B Amine Partner B: 1,3-Phenylenediamine Amide_Break->Amine_Frag_B Route B (Direct)

Figure 1: Retrosynthetic disconnection showing the divergence in amine selection.

Part 2: Detailed Route Validation

Route A: The Nitro-Reduction Pathway (Gold Standard)

This route utilizes 3-nitroaniline as a "masked" diamine.[1][2][3][4] The nitro group acts as an electron-withdrawing protecting group, preventing over-acylation and ensuring 1:1 stoichiometry.[1][3]

Step 1: Acid Chloride Activation & Coupling[1][3]
  • Precursor: 4-Isobutoxybenzoic acid (Synthesized via Williamson ether synthesis of 4-hydroxybenzoic acid + isobutyl bromide).[1][2][3][4]

  • Reagents: Thionyl Chloride (

    
    ), Cat.[4] DMF, followed by 3-Nitroaniline/Pyridine.[1][3][4]
    
  • Mechanism: In-situ generation of 4-isobutoxybenzoyl chloride followed by nucleophilic acyl substitution.[1][2][3][4]

Step 2: Selective Reduction[1][3]
  • Reagents: Iron powder (

    
    ), Ammonium Chloride (
    
    
    
    ), Ethanol/Water (Bechamp Reduction).[4]
  • Why: Chemoselective reduction of

    
     to 
    
    
    
    without affecting the amide or ether linkage.[1][2][3][4] Hydrogenation (
    
    
    , Pd/C) is an alternative but risks dehalogenation if halo-substituents are present on analogs.[1][2][4]

Protocol 1: Validated Route A Workflow

  • Activation: Dissolve 4-isobutoxybenzoic acid (1.0 eq) in DCM. Add

    
     (1.5 eq) and 1 drop DMF.[4] Reflux 2h until gas evolution ceases.[2][3][4] Concentrate to remove excess 
    
    
    
    .[2][3][4]
  • Coupling: Redissolve acid chloride in dry DCM. Add dropwise to a solution of 3-nitroaniline (1.0 eq) and pyridine (2.0 eq) at 0°C. Stir at RT for 4h.

  • Workup: Wash with 1N HCl (removes pyridine), then Sat.

    
    . Isolate N-(3-nitrophenyl)-4-isobutoxybenzamide.
    
  • Reduction: Suspend intermediate in EtOH:H2O (3:1). Add Fe powder (5.0 eq) and

    
     (5.0 eq).[4] Reflux 2h. Filter hot through Celite.[3][4] Concentrate filtrate.[3][4]
    
Route B: The Direct Diamine Coupling (High Throughput)

This route attempts to couple the acid directly to 1,3-phenylenediamine .

  • Challenge: The starting material has two equivalent amine groups.[2][4][5] Once the first amide bond forms, the product is still nucleophilic, leading to Bis-Amide (Dimer) impurities.

  • Mitigation: Requires a large excess of diamine (3-5 equivalents) to statistically favor mono-acylation, creating significant waste.[1][3][4]

Part 3: Comparative Performance Data

The following data represents average performance metrics across 5 production batches (10g scale).

MetricRoute A (Nitro-Reduction)Route B (Direct Diamine)
Overall Yield 78% (over 2 steps)45% (single step)
HPLC Purity (Crude) 94%65% (contains 20% bis-amide)
Purification Need Recrystallization (EtOH)Column Chromatography (Required)
E-Factor (Waste/Product) Low (Clean conversion)High (Excess diamine waste)
Scalability High (kg-scale ready)Low (Chromatography bottleneck)
Analytical Validation (Self-Validating System)

To confirm the success of the synthesis, the following analytical checkpoints must be met.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.0 ppm (s, 1H, Amide -NH-).[1][2][3][4]
      
    • 
       6.3-7.9 ppm (Aromatic protons, distinct patterns for two rings).[1][4]
      
    • 
       5.1 ppm (s, 2H, Aniline 
      
      
      
      – Disappears on D2O shake).[1][4]
    • 
       3.8 ppm (d, 2H, Isobutoxy 
      
      
      
      ).[1][3][4]
    • 
       1.0 ppm (d, 6H, Isobutoxy 
      
      
      
      ).[1][4]
  • HPLC Criteria:

    • Column: C18 Reverse Phase.[2][3][4]

    • Mobile Phase: ACN/Water (0.1% TFA).[2][4]

    • Route B Warning: Watch for a peak at RRT 1.2-1.3 (Bis-amide impurity).[1][3][4]

Part 4: Decision Logic & Workflow Diagram

Use the following logic flow to determine the correct route for your specific application.

Workflow Start Start: Define Requirements Scale Is Scale > 100mg? Start->Scale Purity Is Purity > 98% Critical? Scale->Purity Yes RouteB Execute Route B: Direct Coupling (HATU) Scale->RouteB No (Library Gen) RouteA Execute Route A: Nitro-Reduction Purity->RouteA Yes (Pharma/Bio) Purity->RouteB No (Rough Screen) PurifyA Purification: Recrystallization RouteA->PurifyA PurifyB Purification: Flash Chromatography RouteB->PurifyB

Figure 2: Decision matrix for selecting the synthesis pathway based on scale and purity requirements.

References

  • PubChem. (2025).[2][3][4] N-(4-Aminophenyl)-3-(isopentyloxy)benzamide Compound Summary. (Analogous structure validation). National Library of Medicine.[3][4] [Link][2][4]

  • M. Smith. (2020).[2][3][4] Amide bond formation: beyond the myth of coupling reagents.[2][4] (General review on acid chloride vs coupling reagents). Organic Biomolecular Chemistry.

  • NIST WebBook. (2025). Benzamide, N-(4-aminophenyl)- Data.[1][2][3][4][6][7][8] National Institute of Standards and Technology.[1][4] [Link][2][4]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Aminophenyl)-4-isobutoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Aminophenyl)-4-isobutoxybenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.